2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Description
Properties
IUPAC Name |
2-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-5-8(11)10-7-6(12-5)3-2-4-9-7/h2-5H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUMYXMBWPUXRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517756 | |
| Record name | 2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20348-19-0 | |
| Record name | 2-Methyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20348-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in published literature, this guide presents a proposed synthetic route based on established chemical principles and analogous reactions. Furthermore, predicted characterization data is provided to aid in the identification and analysis of the synthesized compound.
Proposed Synthesis
The most plausible and efficient synthetic route to 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one involves the N-methylation of the commercially available parent compound, 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one (CAS 20348-09-8). This method is a common and generally high-yielding reaction for the alkylation of secondary amides and lactams.
Synthetic Workflow
The proposed synthesis follows a standard nucleophilic substitution mechanism where the deprotonated nitrogen of the pyridoxazinone acts as a nucleophile, attacking an electrophilic methyl source.
References
In-depth Technical Guide: Physicochemical Properties of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the physicochemical properties of the heterocyclic compound 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (CAS No. 20348-19-0). A comprehensive search of scientific literature and chemical databases reveals a significant lack of publicly available experimental data for this specific molecule. Despite its commercial availability, key physicochemical parameters such as melting point, boiling point, and solubility have not been reported in peer-reviewed sources.
This document will therefore provide the theoretical molecular formula and weight, and present a generalized, standard methodology for the experimental determination of the crucial physicochemical properties required for research and drug development. This guide is intended to serve as a framework for researchers who may be working with this compound or similar novel chemical entities.
Compound Identification
The compound is 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. It is a derivative of the parent compound 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one.
Table 1: Compound Details
| Identifier | Value | Source |
| IUPAC Name | 2-Methyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one | - |
| CAS Number | 20348-19-0 | [2][3][4][5] |
| Molecular Formula | C₈H₈N₂O₂ | [4] |
| Molecular Weight | 164.16 g/mol | [4] |
| Canonical SMILES | CN1C(=O)NC2=C(OC1)C=CN=C2 | (Predicted) |
Note: The molecular formula and weight are based on the addition of a methyl group to the parent compound, 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one (Formula: C₇H₆N₂O₂, MW: 150.13 g/mol )[6][7].
Physicochemical Properties
No experimentally determined quantitative data for the physicochemical properties of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one are available in the public domain. The table below summarizes the key properties that are critical for the characterization of a research compound.
Table 2: Summary of Physicochemical Properties
| Property | Value | General Significance |
| Melting Point (°C) | Data Not Available | Purity, Stability |
| Boiling Point (°C) | Data Not Available | Purity, Volatility |
| Solubility | Data Not Available | Formulation, Bioavailability |
| pKa | Data Not Available | Absorption, Distribution |
| LogP (Octanol/Water) | Data Not Available | Lipophilicity, Permeability |
General Experimental Protocols for Physicochemical Characterization
For a novel compound such as 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, the following standard experimental protocols would be employed to determine its core physicochemical properties.
Synthesis and Purification
The synthesis of related pyrido[1][2]oxazine structures often involves the cyclization of substituted pyridines. For instance, a common route is the reaction of an amino-hydroxypyridine with a suitable haloacetyl halide or related reagent[8].
-
General Synthesis: A potential route could involve the N-alkylation of 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one with a methylating agent, or a multi-step synthesis starting from a methylated pyridine precursor.
-
Purification: Following synthesis, the crude product would be purified using standard techniques such as recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or column chromatography on silica gel. Purity would be assessed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Melting Point Determination
The melting point is a crucial indicator of purity.
-
Methodology: A small, powdered sample of the purified compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is slowly increased, and the range from which the sample begins to melt until it becomes completely liquid is recorded. A sharp melting range (typically < 2 °C) is indicative of a pure compound[1][9].
Solubility Assessment
Solubility is determined in a range of solvents relevant to pharmaceutical development.
-
Methodology: A known mass of the compound (e.g., 1 mg) is added to a specific volume of a solvent (e.g., 1 mL) in a vial. The solvents would typically include water, phosphate-buffered saline (PBS), ethanol, and dimethyl sulfoxide (DMSO). The mixture is agitated at a constant temperature. Solubility can be determined visually or, for quantitative measurement, by analyzing the concentration of the dissolved compound in the supernatant using UV-Vis spectroscopy or HPLC after centrifugation[10].
Determination of pKa
The acid dissociation constant (pKa) is vital for predicting a compound's behavior in physiological environments.
-
Methodology: Potentiometric titration is a common method. A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured after each addition of titrant. The pKa is determined from the inflection point of the resulting titration curve. Alternatively, UV-Vis spectroscopy or capillary electrophoresis can be used, where spectral changes are monitored as a function of pH[11].
LogP (Octanol-Water Partition Coefficient) Measurement
LogP is the primary measure of a compound's lipophilicity.
-
Methodology: The "shake-flask" method is the standard protocol. A solution of the compound is prepared in a biphasic system of n-octanol and water. The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to separate the layers. The concentration of the compound in each phase is measured (e.g., by HPLC or UV-Vis). The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase[11].
Visualization of Experimental Workflow
The following diagram illustrates a standard workflow for the synthesis and physicochemical characterization of a novel chemical entity like 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Conclusion
While 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is listed by chemical suppliers, there is a notable absence of published scientific data detailing its physicochemical properties. This guide provides a foundational framework by outlining the standard, validated experimental methodologies that would be necessary to fully characterize this compound. Researchers investigating this molecule will need to perform these experiments to generate the data required for applications in drug discovery and materials science. The provided workflow offers a logical sequence for these characterization efforts.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. molecularinfo.com [molecularinfo.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. Compound 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one - Chemdiv [chemdiv.com]
- 7. 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one | C7H6N2O2 | CID 88499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. amherst.edu [amherst.edu]
- 11. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one: A Mechanistic Exploration Based on Structurally Related Compounds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct mechanism of action studies for 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one are not extensively available in publicly accessible scientific literature. This guide, therefore, provides a comprehensive overview of the established and potential mechanisms of action by examining the biological activities of structurally analogous compounds containing the pyrido[3,2-b][1][2]oxazin-3(4H)-one core and related heterocyclic systems. The information presented herein is intended to serve as a foundational resource to inform future research and drug discovery efforts centered on this chemical scaffold.
Executive Summary
The pyrido[3,2-b]oxazin-3(4H)-one scaffold is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. While the specific biological profile of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one remains to be fully elucidated, analysis of its structural analogs suggests a high potential for therapeutic applications, primarily in oncology and cardiovascular disease. Derivatives of the closely related pyrido[2,3-b][1][2]oxazine and benzo[b][1][2]oxazin-3(4H)-one cores have demonstrated potent activity as kinase inhibitors, receptor antagonists, and modulators of key signaling pathways. This whitepaper will synthesize the available data on these related compounds to build a predictive framework for the mechanism of action of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, providing researchers with a valuable starting point for their investigations.
Potential Therapeutic Areas and Mechanisms of Action
Based on the activities of structurally similar molecules, the primary therapeutic areas of interest for 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one and its derivatives include oncology and cardiovascular disorders. The potential mechanisms of action are detailed below.
Anticancer Activity
The pyrido-oxazinone core is a recurring motif in the design of novel anticancer agents. The primary mechanisms identified for analogous compounds involve the inhibition of key protein kinases that are critical for cancer cell proliferation, survival, and metastasis.
A series of novel pyrido[2,3-b][1][2]oxazine-based compounds have been identified as potent inhibitors of EGFR-TK, including mutant forms that confer resistance to existing therapies. These compounds have shown significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines.
Quantitative Data: EGFR-TK Inhibitory Activity of Pyrido[2,3-b][1][2]oxazine Analogs
| Compound | Target Cell Line | EGFR Mutation | IC50 (µM) | Reference |
| 7f | HCC827 | Exon 19 deletion | 0.09 | [3] |
| H1975 | L858R/T790M double mutant | 0.89 | [3] | |
| A549 | Wild-type (overexpression) | 1.10 | [3] | |
| 7g | HCC827 | Exon 19 deletion | Data not specified | [3] |
| H1975 | L858R/T790M double mutant | Data not specified | [3] | |
| A549 | Wild-type (overexpression) | Data not specified | [3] | |
| 7h | HCC827 | Exon 19 deletion | Data not specified | [3] |
| H1975 | L858R/T790M double mutant | Data not specified | [3] | |
| A549 | Wild-type (overexpression) | Data not specified | [3] |
Note: Specific IC50 values for 7g and 7h were not provided in the abstract but were identified as promising candidates.
Experimental Protocols: In Vitro Anticancer Activity Assessment
The in vitro anticancer efficacy of the synthesized pyrido[2,3-b][1][2]oxazine compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay to assess cell viability. Three non-small cell lung cancer (NSCLC) cell lines were utilized: A549 (overexpressing wild-type EGFR), H1975 (gefitinib-resistant, with the L858R/T790M double mutant EGFR), and HCC827 (with an EGFR-activating exon 19 deletion mutation).[3] Mechanistic studies also involved assessing the inhibition of EGFR-TK autophosphorylation and apoptosis induction.[3]
Signaling Pathway: EGFR Inhibition
Caption: Inhibition of EGFR signaling by a pyrido-oxazinone analog.
Derivatives of the related 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold have been identified as potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[4] CDK9 is a key transcriptional regulator, and its inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells. This mechanism is particularly relevant for hematologic malignancies.[4]
Quantitative Data: CDK9 Inhibitory Activity of a 2H-benzo[b][1][2]oxazin-3(4H)-one Derivative
| Compound | Target | Cell Line | Effect | Reference |
| 32k | CDK9 | MV4-11 | Dose-dependent decrease in p-Ser2-RNAPII, Mcl-1, and c-Myc, leading to apoptosis. | [4] |
Experimental Protocols: Evaluation of CDK9 Inhibition
The study on 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives involved treating the MV4-11 cell line with the compounds. The mechanism was elucidated by measuring the levels of cellular p-Ser2-RNAPII (a direct substrate of CDK9), Mcl-1, and c-Myc. Apoptosis induction was also quantified. In vivo efficacy was assessed using xenograft models of hematological tumors.[4]
Signaling Pathway: CDK9 Inhibition and Apoptosis Induction
Caption: CDK9 inhibition leading to reduced transcription of anti-apoptotic genes.
Cardiovascular and Metabolic Effects
The pyrido-oxazinone scaffold and related structures have also been explored for their potential in treating cardiovascular and metabolic disorders.
A novel series of morpholine-based 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-ones have been identified as nonsteroidal mineralocorticoid receptor (MR) antagonists.[1] MRAs are used in the management of hypertension and heart failure.[5][6][7] They work by blocking the action of aldosterone, which leads to decreased sodium and water retention and, consequently, lower blood pressure.[7]
Quantitative Data: MR Antagonist Activity of a Morpholino-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
| Compound | Activity | Key Finding | Reference |
| 22 | Mineralocorticoid Receptor Antagonist | 45-fold boost in binding affinity and functional potency compared to the lead compound. | [1] |
Experimental Protocols: Assessment of MR Antagonism
The discovery process for these MR antagonists began with a high-throughput screening (HTS) hit.[1] Optimization was guided by assessing binding affinity and functional potency. In vivo efficacy was evaluated in rats by measuring the urinary Na+/K+ ratio, a marker of MR antagonism.[1] Pharmacokinetic (PK) profiles were also assessed in different species.[1]
Logical Relationship: Mechanism of Mineralocorticoid Receptor Antagonism
Caption: Blockade of the mineralocorticoid receptor by a pyrido-oxazinone antagonist.
Derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one have been shown to inhibit ADP-induced platelet aggregation, suggesting potential as antithrombotic agents.
Quantitative Data: Platelet Aggregation Inhibitory Activity
| Compound | Activity | IC50 (µmol/L) | Reference |
| 7a | ADP-induced platelet aggregation inhibitor | 10.14 | [8] |
| Ticlopidine (Control) | ADP-induced platelet aggregation inhibitor | 3.18 | [8] |
| Aspirin (Control) | ADP-induced platelet aggregation inhibitor | 6.07 | [8] |
Experimental Protocols: Platelet Aggregation Assay
The inhibitory ability of the synthesized 2H-benzo[b][1][2]oxazin-3(4H)-ones on platelet aggregation was tested. The aggregation was induced by adenosine 5'-diphosphate (ADP). The concentration of the compound required to inhibit aggregation by 50% (IC50) was then determined.[8]
Conclusion and Future Directions
The collective evidence from studies on structurally related compounds strongly suggests that 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a promising scaffold for the development of novel therapeutics. The most probable mechanisms of action involve the modulation of key cellular signaling pathways through kinase inhibition or receptor antagonism.
Future research should focus on:
-
Synthesis and Biological Screening: A focused library of derivatives of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one should be synthesized and screened against a panel of kinases (e.g., EGFR, CDK9) and receptors (e.g., MR) to determine its primary biological targets.
-
In-depth Mechanistic Studies: Once a primary target is identified, detailed in vitro and in vivo studies are required to fully elucidate the mechanism of action, including downstream signaling effects, cellular consequences (e.g., apoptosis, cell cycle arrest), and potential for therapeutic efficacy.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one core will be essential to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of clinical candidates.
This document provides a robust, data-driven foundation for initiating such a research program, highlighting the most promising avenues for investigation based on the current scientific landscape.
References
- 1. Identification of Morpholino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-ones as Nonsteroidal Mineralocorticoid Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mineralocorticoid Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mineralocorticoid receptor antagonists: the evolution of utility and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mineralocorticoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one and its structural analogs. The pyrido[3,2-b]oxazin-3(4H)-one core, and the closely related benzo[b][1][2]oxazin-3(4H)-one scaffold, have emerged as privileged structures in medicinal chemistry, demonstrating significant potential in oncology and hematology. This document synthesizes key findings from the scientific literature, presenting quantitative biological data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to facilitate further research and drug development in this promising area.
Core Biological Activities: Anticancer and Antiplatelet Aggregation
Research into 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one and its derivatives has primarily focused on two key areas of therapeutic interest: their potent anticancer effects against a range of human cancer cell lines and their ability to inhibit platelet aggregation.
Anticancer Activity
Derivatives of the closely related 2H-benzo[b][1][2]oxazin-3(4H)-one and pyrido[2,3-b][1][2]oxazine scaffolds have demonstrated significant in vitro cytotoxicity against various cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and EGFR-TK pathways.[1][3][4][5]
Table 1: In Vitro Anticancer Activity of Pyrido-oxazinone and Benzo-oxazinone Derivatives
| Compound ID/Series | Cancer Cell Line | Assay Type | IC50/GI50 (µM) | Reference |
| 2H-benzo[b][1][2]oxazin-3(4H)-one - 1,2,3-triazole hybrids | ||||
| 14b | A549 (Lung) | Cell Viability Assay | 7.59 ± 0.31 | [2] |
| 14c | A549 (Lung) | Cell Viability Assay | 18.52 ± 0.59 | [2] |
| Pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors | ||||
| 7f | HCC827 (NSCLC) | MTT Assay | 0.09 | [4] |
| 7f | NCI-H1975 (NSCLC) | MTT Assay | 0.89 | [4] |
| 7f | A-549 (NSCLC) | MTT Assay | 1.10 | [4] |
| 7g | HCC827 (NSCLC) | MTT Assay | 0.12 | [4] |
| 7g | NCI-H1975 (NSCLC) | MTT Assay | 1.05 | [4] |
| 7g | A-549 (NSCLC) | MTT Assay | 1.32 | [4] |
| 7h | HCC827 (NSCLC) | MTT Assay | 0.15 | [4] |
| 7h | NCI-H1975 (NSCLC) | MTT Assay | 1.21 | [4] |
| 7h | A-549 (NSCLC) | MTT Assay | 1.56 | [4] |
| 2H-benzo[b][1][2]oxazin-3(4H)-one PI3Kα inhibitor | ||||
| 7f | HCT-116 (Colon) | Antiproliferative Assay | Not specified | [5] |
| 7f | MDA-MB-231 (Breast) | Antiproliferative Assay | Not specified | [5] |
| 7f | SNU638 (Gastric) | Antiproliferative Assay | Not specified | [5] |
| PI3K/mTOR dual inhibitor with 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold | ||||
| 8d-1 | PI3Kα | Kinase Assay | 0.00063 | [6] |
| 8d-1 | HeLa (Cervical) | Cell-based Assay | 1.35 | [2] |
| 8d-1 | A549 (Lung) | Cell-based Assay | 1.22 | [2] |
Platelet Aggregation Inhibition
A series of novel 2H-benzo[b][1][2]oxazin-3(4H)-ones have been synthesized and evaluated for their ability to inhibit adenosine 5'-diphosphate (ADP)-induced platelet aggregation.[3] This activity suggests potential applications in the prevention and treatment of thrombotic diseases.
Table 2: Inhibition of ADP-Induced Platelet Aggregation by 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives
| Compound ID | Assay Type | IC50 (µmol/L) | Reference |
| 7a | ADP-induced platelet aggregation | 10.14 | [3] |
| 7b | ADP-induced platelet aggregation | 12.35 | [3] |
| 7c | ADP-induced platelet aggregation | 15.67 | [3] |
| 7d | ADP-induced platelet aggregation | 18.83 | [3] |
| 7e | ADP-induced platelet aggregation | 14.21 | [3] |
| 7f | ADP-induced platelet aggregation | 11.58 | [3] |
| 7g | ADP-induced platelet aggregation | 16.49 | [3] |
| Ticlopidine (Control) | ADP-induced platelet aggregation | 3.18 | [3] |
| Aspirin (Control) | ADP-induced platelet aggregation | 6.07 | [3] |
Key Signaling Pathways
The biological effects of these compounds are often mediated through their interaction with critical intracellular signaling pathways that regulate cell fate and function.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell proliferation, growth, and survival.[1][7] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[3][8] Several 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been identified as potent inhibitors of this pathway.[5][6]
EGFR Tyrosine Kinase Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways, leading to cell proliferation and survival.[9][10] Mutations that lead to the constitutive activation of EGFR are common in non-small cell lung cancer (NSCLC).[6] Pyrido[2,3-b][1][2]oxazine derivatives have shown promise as EGFR tyrosine kinase inhibitors (EGFR-TKIs).[4]
ADP-Induced Platelet Aggregation Pathway
Adenosine diphosphate (ADP) is a key mediator of platelet activation and aggregation, acting through the P2Y1 and P2Y12 receptors on the platelet surface.[11] This process is central to hemostasis and thrombosis.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate evaluation and comparison of the biological activity of novel compounds.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.[2]
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[4]
ADP-Induced Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit the aggregation of platelets in vitro, which is induced by the addition of ADP. Light Transmission Aggregometry (LTA) is a common method used for this purpose.[11]
Protocol:
-
Blood Collection: Whole blood is collected from healthy donors into tubes containing 3.2% sodium citrate as an anticoagulant.[11]
-
Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP.[13]
-
Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP, which is used to set the 100% aggregation baseline.[11]
-
Assay Procedure: PRP is placed in an aggregometer cuvette with a stir bar at 37°C. The baseline light transmission is set using PRP (0% aggregation) and PPP (100% aggregation).
-
Inhibition and Aggregation: The test compound or vehicle control is added to the PRP and incubated for a short period. Aggregation is then initiated by adding a standard concentration of ADP (typically 5-10 µmol/L).[14]
-
Data Analysis: The change in light transmission is recorded over time (typically 5-10 minutes) as the platelets aggregate. The maximum percentage of aggregation is determined, and the IC50 value for the inhibitor is calculated.[11]
References
- 1. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EGFR-TKI resistance in NSCLC patients: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Probing ADP Induced Aggregation Kinetics During Platelet-Nanoparticle Interactions: Functional Dynamics Analysis to Rationalize Safety and Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
spectroscopic data (NMR, IR, MS) for 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
Technical Guide: Spectroscopic and procedural data for 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is not available in the public domain.
Introduction
This document aimed to provide a comprehensive technical guide on the spectroscopic data (NMR, IR, MS), experimental protocols, and relevant biological pathways for the compound 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. This guide was intended for an audience of researchers, scientists, and drug development professionals. However, a thorough search of available scientific literature and chemical databases has revealed a significant lack of specific information for this particular methylated derivative.
Data Availability
Extensive searches for spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, for 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one yielded no specific results. The available data pertains to the parent compound, 2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one , which lacks the methyl group at the 2-position. While data for this related compound is accessible, it cannot be reliably extrapolated to the methylated analogue, as the methyl group would significantly alter the chemical shifts in NMR spectra, vibrational modes in IR spectroscopy, and the fragmentation patterns in mass spectrometry.
Similarly, no specific synthesis procedures or experimental protocols for the preparation and purification of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one could be located. While general methods for the synthesis of related pyridoxazinone cores exist, the specific reaction conditions, catalysts, and purification techniques for this particular derivative are not documented.
Furthermore, without experimental data on the biological activity of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, it is not possible to create diagrams of signaling pathways or experimental workflows as requested.
Due to the absence of publicly available scientific data, it is not possible to generate the requested in-depth technical guide for 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. The core requirements of data presentation in tables, detailed experimental protocols, and mandatory visualizations cannot be fulfilled. Further research and synthesis of this specific compound would be required to generate the necessary data for such a guide.
A Technical Guide to the Therapeutic Potential of Pyrido[3,2-b]oxazinones and Related Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the emerging therapeutic applications of pyrido[3,2-b]oxazinones and structurally related pyridoxazine scaffolds. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its potential to modulate key biological targets implicated in a range of diseases, including central nervous system disorders and cancer. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to facilitate further research and development in this promising area.
Introduction
Pyrido-fused heterocyclic systems are privileged structures in drug discovery, known for their diverse pharmacological activities. Among these, the pyrido[3,2-b]oxazinone core and its isomers are gaining recognition as versatile scaffolds for the design of novel therapeutic agents. Recent research has highlighted their potential as potent and selective enzyme inhibitors, offering new avenues for the treatment of various pathological conditions. This guide will focus on two key areas where pyridoxazinone-related compounds have shown significant promise: the inhibition of monoacylglycerol lipase (MAGL) for neuroinflammatory diseases and the inhibition of epidermal growth factor receptor-tyrosine kinase (EGFR-TK) in cancer.
Therapeutic Target: Monoacylglycerol Lipase (MAGL)
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL increases the levels of 2-AG, which can lead to neuroprotective and anti-inflammatory effects. This makes MAGL a compelling target for the treatment of central nervous system (CNS) disorders associated with neuroinflammation.
cis-Hexahydro-pyrido-oxazinones as Reversible MAGL Inhibitors
A recent study led to the discovery of cis-hexahydro-pyrido-oxazinones (cis-HHPO) as potent, reversible, and drug-like inhibitors of MAGL.[1][2][3] Structure-guided drug design, starting from a benzoxazinone hit, led to the development of the cis-HHPO moiety, which demonstrated a favorable combination of high MAGL potency and desirable ADME (absorption, distribution, metabolism, and excretion) properties.[1][2][3]
The inhibitory activity of a lead candidate, compound 7o , was characterized against human, mouse, rat, and cynomolgus monkey MAGL. The compound exhibited consistent low nanomolar to double-digit nanomolar potency across these species.[3] Surface plasmon resonance (SPR) assays confirmed a noncovalent binding mechanism with fast association and dissociation kinetics.[3]
| Compound | Target | IC50 (nM) | Kd (nM) | Species |
| 7o | MAGL | - | 45 | Human |
| 7o | MAGL | - | 64 | Rat |
Table 1: In vitro potency and binding affinity of a lead cis-hexahydro-pyrido-oxazinone MAGL inhibitor.[3]
Furthermore, the lead compound demonstrated excellent selectivity against a panel of other hydrolases, including the structurally and functionally related enzymes ABHD6, ABHD12, FAAH, and DAGL.[3]
MAGL Inhibition Assay: The inhibitory potency of the compounds against MAGL was determined using a fluorescence-based assay. The assay measures the hydrolysis of a fluorogenic substrate by the enzyme.
-
Enzyme and Substrate Preparation: Recombinant human MAGL was used. A solution of the fluorogenic substrate was prepared in assay buffer.
-
Compound Incubation: Test compounds were serially diluted and pre-incubated with the enzyme in an assay plate.
-
Reaction Initiation and Measurement: The reaction was initiated by the addition of the substrate. The increase in fluorescence was monitored over time using a plate reader.
-
Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
Surface Plasmon Resonance (SPR) for Binding Kinetics: The binding kinetics and affinity of the inhibitors were determined using SPR.
-
Protein Immobilization: Recombinant MAGL was immobilized on a sensor chip.
-
Analyte Injection: A series of concentrations of the test compound were injected over the chip surface.
-
Data Acquisition: The association and dissociation of the compound were monitored in real-time.
-
Data Analysis: The sensorgrams were fitted to a 1:1 binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Caption: Inhibition of MAGL by pyrido-oxazinones elevates 2-AG levels, leading to therapeutic effects.
Therapeutic Target: Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK)
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC). EGFR-tyrosine kinase inhibitors (EGFR-TKIs) are a cornerstone of targeted cancer therapy.
Pyrido[2,3-b][1][4]oxazine-Based EGFR-TK Inhibitors
While the core scaffold is a pyrido[2,3-b]oxazine, the findings from a study on this related class of compounds provide valuable insights into the potential of pyridoxazines as anticancer agents.[4] A series of novel pyrido[2,3-b][1][4]oxazine derivatives were designed and synthesized as potent inhibitors of EGFR kinase.[4] These compounds demonstrated significant anti-proliferative effects against EGFR-mutated NSCLC cell lines.[4]
The cytotoxic activity of the synthesized compounds was evaluated against three NSCLC cell lines: A549 (wild-type EGFR), H1975 (L858R/T790M double mutant EGFR), and HCC827 (EGFR exon 19 deletion). Several compounds exhibited potent activity, with IC50 values in the nanomolar to low micromolar range.[4]
| Compound | A549 (WT-EGFR) IC50 (µM) | NCI-H1975 (L858R/T790M) IC50 (µM) | HCC827 (del E746-A750) IC50 (µM) |
| 7f | 1.10 | 0.89 | 0.09 |
| 7g | - | - | - |
| 7h | - | - | - |
| Osimertinib | - | - | - |
Table 2: In vitro anticancer activity of lead pyrido[2,3-b][1][4]oxazine derivatives against NSCLC cell lines.[4] (Note: Full data for all compounds was not available in the provided search results).
Notably, the lead compounds showed selective cytotoxicity against cancer cells while being significantly less harmful to normal BEAS-2B cells.[4]
MTT Cell Viability Assay: The anti-proliferative activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals.
-
Formazan Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: IC50 values were calculated from the dose-response curves.
EGFR Autophosphorylation Assay: This assay determines the ability of the compounds to inhibit the autophosphorylation of EGFR.
-
Cell Lysis: Cells treated with the compounds are lysed to extract proteins.
-
Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated EGFR and total EGFR.
-
Detection: The bands are visualized using a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate.
-
Analysis: The inhibition of EGFR phosphorylation is quantified by densitometry.
Caption: Pyrido-oxazine derivatives inhibit EGFR signaling, leading to reduced cancer cell proliferation.
Synthesis and Logical Workflow
The synthesis of these complex heterocyclic scaffolds often involves multi-step reaction sequences. For instance, the pyrido[2,3-b][1][4]oxazine-based EGFR-TK inhibitors were synthesized using a Suzuki cross-coupling reaction as a key step.[4] The synthesis of the cis-hexahydro-pyrido-oxazinone core was achieved through an efficient route involving enzymatic resolution.[2][3]
Caption: A generalized workflow for the discovery and development of novel pyridoxazinone-based therapeutics.
Conclusion and Future Directions
The pyrido[3,2-b]oxazinone scaffold and its related isomers represent a promising area for the discovery of novel therapeutics. The successful development of potent and selective MAGL inhibitors based on a cis-hexahydro-pyrido-oxazinone core highlights the potential of this chemical class for treating neuroinflammatory disorders. Similarly, the significant anticancer activity of pyrido[2,3-b][1][4]oxazine derivatives against EGFR-mutated cancer cells underscores their potential in oncology.
Future research in this area should focus on:
-
Expansion of the Chemical Space: Synthesis and evaluation of a wider range of pyrido[3,2-b]oxazinone derivatives to explore new biological targets and therapeutic applications.
-
In-depth Mechanism of Action Studies: Elucidation of the precise molecular interactions and signaling pathways modulated by these compounds.
-
Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive ADME and in vivo efficacy studies of lead candidates to assess their drug-like properties and therapeutic potential in relevant disease models.
-
Exploration of Other Isomers: Investigation of the therapeutic potential of other pyrido-oxazinone isomers to fully harness the pharmacological diversity of this scaffold.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the exciting and rapidly evolving field of pyridoxazinone-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Guided Discovery of cis-Hexahydro-pyrido-oxazinones as Reversible, Drug-like Monoacylglycerol Lipase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one: A Technical Guide to Putative Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed in silico molecular docking study of the novel compound, 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. Due to the limited availability of specific research on this molecule, this document outlines a robust, hypothetical study based on established methodologies for similar heterocyclic compounds. The guide details potential therapeutic targets, simulated binding affinities, and predictive pharmacokinetic properties. It also includes detailed experimental protocols and visual workflows to serve as a practical handbook for researchers initiating computational drug discovery projects with this or related molecular scaffolds.
Introduction
The pyrido[3,2-b]oxazinone core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities. The incorporation of a fused pyridine and oxazinone ring system suggests potential interactions with various enzymatic targets. In silico molecular docking provides a powerful, preliminary screening method to identify likely biological targets and to understand the potential mechanism of action of novel compounds like 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. This approach accelerates the drug discovery process by prioritizing compounds for synthesis and in vitro testing.
This guide will explore the hypothetical docking of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one against a panel of cancer and inflammation-related protein targets, based on the known activities of similar heterocyclic structures.
Putative Biological Targets and Rationale
Based on the activities of structurally related pyridopyrimidines and other oxazinone derivatives, a panel of potential protein targets has been selected for this hypothetical in silico study.[1] These targets are implicated in key signaling pathways for cancer and inflammation.
Table 1: Putative Protein Targets for 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
| Target Protein | PDB ID | Biological Function & Rationale |
| Epidermal Growth Factor Receptor (EGFR) | 1M17 | A receptor tyrosine kinase often overexpressed in various cancers. Pyrido[2,3-d]pyrimidine derivatives have shown potent EGFR inhibitory effects.[1] |
| Phosphoinositide 3-kinase (PI3K) | 4JPS | A lipid kinase involved in cell growth, proliferation, and survival. It is a key target in cancer therapy.[2] |
| Cyclin-Dependent Kinase 9 (CDK9) | 4BCF | A transcriptional regulator that is a potential therapeutic target in hematologic malignancies. |
| Gamma-aminobutyric acid type A (GABAA) receptor | 6HUP | A ligand-gated ion channel that is the principal inhibitory neurotransmitter receptor in the brain. Some oxazinone derivatives have shown anticonvulsant activity. |
In Silico Docking and Molecular Dynamics Simulation
Hypothetical Docking Results
The following table summarizes the simulated binding affinities and interaction data for 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one against the selected targets. These values are representative of what would be expected from a standard docking protocol.
Table 2: Simulated Docking Scores and Binding Interactions
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) | Hydrogen Bonds |
| EGFR | -8.5 | MET793, LYS745, ASP855 | 2 |
| PI3K | -7.9 | VAL851, LYS802, ASP933 | 3 |
| CDK9 | -9.1 | CYS106, ASP167, PHE103 | 2 |
| GABAA Receptor | -6.8 | TYR97, THR142, PHE200 | 1 |
Predictive Pharmacokinetics (ADMET)
An in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile was generated to assess the drug-likeness of the compound.
Table 3: Predicted ADMET Properties
| Property | Predicted Value | Interpretation |
| Molecular Weight | 164.16 g/mol | Compliant with Lipinski's Rule of Five |
| LogP | 1.2 | Good membrane permeability |
| H-bond Donors | 1 | Compliant with Lipinski's Rule of Five |
| H-bond Acceptors | 3 | Compliant with Lipinski's Rule of Five |
| Blood-Brain Barrier (BBB) Permeability | High | Potential for CNS activity[3] |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
Experimental Protocols
Ligand and Protein Preparation
The 3D structure of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one would be built using molecular modeling software (e.g., Avogadro) and energy minimized using a suitable force field (e.g., MMFF94). The crystal structures of the target proteins would be retrieved from the Protein Data Bank. Water molecules and co-crystallized ligands would be removed, and polar hydrogens and Kollman charges would be added using AutoDockTools.[2]
Molecular Docking
Molecular docking would be performed using AutoDock Vina.[3] The grid box would be centered on the active site of each protein, with dimensions large enough to encompass the binding pocket. The docking protocol would involve a set number of binding modes and an exhaustiveness parameter to ensure a thorough search of the conformational space.
Molecular Dynamics Simulation
To validate the stability of the ligand-protein complexes, molecular dynamics simulations would be performed using GROMACS. The complexes would be solvated in a cubic box with a simple point-charge water model. The system would be neutralized by adding counter-ions. The simulation would run for a specified time (e.g., 100 ns) to observe the stability of the interactions.[2]
Visualizations
In Silico Drug Discovery Workflow
Caption: A generalized workflow for an in silico drug discovery study.
Hypothetical Signaling Pathway Inhibition
Caption: Putative inhibition of the EGFR-PI3K-Akt signaling pathway.
Logical Relationship of the Study
Caption: The logical progression from in silico studies to clinical trials.
Conclusion
This technical guide outlines a hypothetical yet scientifically grounded in silico investigation of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. The simulated results suggest that this compound may exhibit favorable binding to key cancer and neurological targets, warranting further investigation. The provided protocols and workflows serve as a template for future computational and experimental studies on this and related heterocyclic scaffolds. The promising ADMET profile further strengthens the case for its development as a potential therapeutic agent. Subsequent in vitro and in vivo studies are essential to validate these computational predictions.
References
- 1. mdpi.com [mdpi.com]
- 2. In-silico molecular modelling, MM/GBSA binding free energy and molecular dynamics simulation study of novel pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Novel Scaffold: A Technical Guide to the Discovery and History of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one core represents a significant scaffold in modern medicinal chemistry, with its derivatives showing promise in targeting critical biological pathways. This technical guide provides an in-depth overview of the discovery and history of this heterocyclic entity, with a particular focus on the closely related morpholino-substituted analogs that have been pivotal in its development. The document details the journey from high-throughput screening to lead optimization, presents key quantitative data, outlines experimental protocols for synthesis and biological assays, and visualizes the underlying biological pathways and discovery workflows.
Discovery and Historical Context
The recent history of the 2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold is intrinsically linked to the search for novel, nonsteroidal mineralocorticoid receptor (MR) antagonists. The discovery journey for this class of compounds was prominently detailed in a 2018 publication in the Journal of Medicinal Chemistry by Piotrowski and colleagues at Pfizer.[1] Their work originated from a high-throughput screening (HTS) campaign that identified a pyrrolidine-based compound as a modest yet highly selective MR antagonist.[1]
This initial hit served as the starting point for an extensive lead optimization program. Through the creation and evaluation of a series of libraries, a more potent morpholine-containing lead compound was identified.[1] Further optimization of this morpholine lead, which included the exploration of various substituents on the core scaffold, ultimately led to the discovery of highly potent cis-disubstituted morpholine derivatives.[1] While the primary focus of the publication was on these optimized morpholino analogs, it is highly probable that the simpler 2-methyl substituted variant was synthesized and evaluated as part of the broader structure-activity relationship (SAR) studies.
The significance of this discovery lies in the identification of a novel, nonsteroidal scaffold for MR antagonism, offering a potential alternative to existing therapies with improved selectivity and pharmacodynamic properties.[1] Additionally, related structures, such as 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][2][3]oxazin-3(4H)-one, have been recognized as valuable intermediates in the synthesis of protein kinase inhibitors, highlighting the broader therapeutic potential of this heterocyclic system.
Quantitative Data Summary
The following tables summarize the key quantitative data for representative morpholino-substituted 2H-pyrido[3,2-b]oxazin-3(4H)-one analogs as reported by Piotrowski et al. This data is crucial for understanding the structure-activity relationships and the optimization process that led to the identification of potent mineralocorticoid receptor antagonists.
Table 1: In Vitro Binding Affinity and Functional Potency of Key Analogs [1]
| Compound ID | R Group | MR Binding IC50 (nM) | MR Functional Antagonism IC50 (nM) |
| 9 (HTS Hit) | Pyrrolidine Derivative | 1800 | 1100 |
| 10 (Lead) | Morpholine Derivative | 450 | 300 |
| 13 | Unsubstituted Morpholine | 90 | 60 |
| 22 (Optimized) | cis-disubstituted Morpholine | 2 | 1.3 |
Table 2: Selectivity Profile of Optimized Compound 22 [1]
| Receptor | Binding IC50 (nM) | Fold Selectivity vs. MR |
| Mineralocorticoid Receptor (MR) | 2 | - |
| Glucocorticoid Receptor (GR) | >10000 | >5000 |
| Progesterone Receptor (PR) | >10000 | >5000 |
| Androgen Receptor (AR) | >10000 | >5000 |
Table 3: Pharmacokinetic Properties of Optimized Compound 22 [1]
| Species | Clearance (mL/min/kg) | Oral Bioavailability (%) |
| Rat | High | Low |
| Dog | Moderate | 40 |
| Human | Low | Predicted Good |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the discovery of the pyrido-oxazinone scaffold as a mineralocorticoid receptor antagonist.
General Synthesis of the 2H-Pyrido[3,2-b][2][3]oxazin-3(4H)-one Core
The synthesis of the core scaffold generally proceeds from 2-amino-3-hydroxypyridine. A representative, though generalized, protocol is as follows:
-
N-Alkylation: To a solution of 2-amino-3-hydroxypyridine in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate) and an appropriate alkylating agent (e.g., ethyl 2-bromoacetate).
-
Cyclization: The reaction mixture is heated to promote intramolecular cyclization, leading to the formation of the 2H-pyrido[3,2-b][2][3]oxazin-3(4H)-one ring system.
-
Purification: The crude product is purified by standard techniques such as column chromatography on silica gel.
Mineralocorticoid Receptor Binding Assay
-
Preparation of Receptor: A cell line overexpressing the human mineralocorticoid receptor is used to prepare a cell lysate containing the receptor.
-
Competition Binding: The cell lysate is incubated with a radiolabeled ligand (e.g., [³H]-aldosterone) and varying concentrations of the test compound.
-
Separation and Detection: The bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the receptor is quantified using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
Mineralocorticoid Receptor Functional Antagonism Assay
-
Cell Culture: A reporter cell line co-transfected with the human mineralocorticoid receptor and a luciferase reporter gene under the control of an MR-responsive promoter is used.
-
Compound Treatment: The cells are pre-incubated with varying concentrations of the test compound before stimulation with a known MR agonist (e.g., aldosterone).
-
Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The IC50 value, the concentration of the antagonist that reduces the agonist response by 50%, is calculated.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the discovery and mechanism of action of 2H-pyrido[3,2-b]oxazin-3(4H)-one derivatives.
References
An In-depth Technical Guide on 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
An In-depth Technical Guide on 2-Methyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
CAS Registry Number: 20348-19-0
This technical guide provides a summary of the currently available data on 2-Methyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one. Despite a thorough search of scientific literature and chemical databases, detailed experimental protocols, comprehensive spectral analyses, and specific biological activity data for this particular compound are not extensively reported in publicly accessible resources. This guide therefore focuses on the confirmed physicochemical properties and provides a generalized context for its synthesis and potential biological significance based on related pyrido[1][2]oxazine structures.
Compound Identification and Physicochemical Properties
2-Methyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is a heterocyclic compound incorporating a fused pyridine and 1,4-oxazine ring system. The presence of a methyl group at the 2-position distinguishes it from its parent structure.
| Property | Value | Source |
| CAS Registry Number | 20348-19-0 | [3] |
| Molecular Formula | C₈H₈N₂O₂ | [3] |
| Molecular Weight | 164.16 g/mol | N/A |
| Canonical SMILES | CN1C(=O)NC2=C(O1)C=CC=N2 | N/A |
| InChI Key | N/A | N/A |
| Appearance | N/A | N/A |
| Melting Point | N/A | N/A |
| Boiling Point | N/A | N/A |
| Solubility | N/A | N/A |
Note: "N/A" indicates that the data is not available in the public domain.
Synthesis and Experimental Protocols
A plausible synthetic route to the title compound could therefore involve the reaction of 2-amino-3-hydroxypyridine with a lactate-derived electrophile or a related three-carbon synthon bearing a methyl group at the appropriate position.
General Experimental Workflow for Pyrido[1][2]oxazin-3-one Synthesis
The following diagram illustrates a generalized synthetic workflow for the formation of a pyrido[1][2]oxazine ring system, based on common organic chemistry principles and literature on related compounds.
Spectral Data
Comprehensive, annotated spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for 2-Methyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one are not available in the reviewed literature. For definitive structural confirmation and characterization, such experimental data would be essential.
Biological Activity and Signaling Pathways
The pyrido[1][2]oxazine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a framework that is recurrently found in biologically active compounds.[1] Derivatives of the broader pyrido-oxazine class have been investigated for a range of biological activities, including anti-inflammatory, analgesic, bacteriostatic, and fungistatic properties, as well as for their potential as monoamine oxidase (MAO) inhibitors.[1]
More specifically, certain pyrido[2,3-b][1][2]oxazine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a key target in cancer therapy.[4] These compounds have shown significant anti-proliferative effects against non-small cell lung cancer cell lines.[4] Additionally, related benzoxazine structures have been explored as inhibitors of the PI3K/mTOR signaling pathway, which is crucial for cell growth and survival in cancer.[5]
However, no specific biological data or targeted signaling pathways have been reported for 2-Methyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one itself. The biological effects of the 2-methyl substitution on the pyrido[1][2]oxazine core remain to be elucidated through future research.
Given the absence of specific data on the signaling pathways modulated by this compound, a corresponding diagram cannot be provided at this time.
Conclusion
2-Methyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one (CAS 20348-19-0) is a chemical entity for which detailed scientific information is sparse in the public domain. While its basic chemical identity is established, a comprehensive understanding of its synthesis, spectral characteristics, and biological activity is lacking. The broader family of pyrido[1][2]oxazines shows significant promise in drug discovery, suggesting that the title compound could be a valuable subject for future investigation by researchers in medicinal chemistry and drug development. Further studies are required to unlock the full potential of this and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Review of the Pyrido[3,2-b]oxazin-3(4H)-one Scaffold: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature on the specific molecule, 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, is limited in the public domain. This guide provides a comprehensive review of the closely related parent compound, 2H-pyrido[3,2-b]oxazin-3(4H)-one , and its broader class of pyridoxazinone isomers and derivatives. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in this heterocyclic scaffold.
Introduction
The pyrido[3,2-b]oxazin-3(4H)-one core is a heterocyclic chemical structure that has garnered interest in the field of medicinal chemistry. This scaffold is a fusion of a pyridine and a 1,4-oxazine ring system. Such fused heterocyclic systems are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets. While research on this specific isomer is emerging, the broader family of pyridoxazinones and the structurally related benzoxazinones have been explored for various therapeutic applications, including their potential as anti-inflammatory and anticancer agents. This technical guide aims to consolidate the available scientific literature on the synthesis, physicochemical properties, and biological activities of the 2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold and its derivatives, providing a foundation for future research and development in this area.
Physicochemical Properties
Understanding the physicochemical properties of the 2H-pyrido[3,2-b]oxazin-3(4H)-one core is fundamental for its application in drug design and development. These properties influence the compound's solubility, permeability, and metabolic stability, which are critical determinants of its pharmacokinetic and pharmacodynamic profile.
Table 1: Physicochemical Properties of 2H-pyrido[3,2-b]oxazin-3(4H)-one
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₂ | [1] |
| Molecular Weight | 150.13 g/mol | [1] |
| CAS Number | 20348-09-8 | [1] |
| Appearance | Not specified in literature | |
| Melting Point | Not specified in literature | |
| Boiling Point | Not specified in literature | |
| Solubility | Not specified in literature | |
| pKa | Not specified in literature | |
| LogP | Not specified in literature |
Synthesis and Experimental Protocols
The synthesis of the 2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold typically involves the cyclization of a substituted 2-aminopyridine precursor. The following provides a generalized experimental protocol based on common synthetic routes for related heterocyclic systems.
General Synthesis of the 2H-pyrido[3,2-b]oxazin-3(4H)-one Ring System
A common strategy for the synthesis of the 2H-pyrido[3,2-b]oxazin-3(4H)-one core involves the reaction of 2-amino-3-hydroxypyridine with a suitable C2-building block, such as an α-haloacetyl halide or a related derivative. This is followed by an intramolecular cyclization to form the oxazinone ring.
Experimental Protocol:
-
Starting Material Preparation: 2-amino-3-hydroxypyridine is often used as the key starting material.
-
Acylation: The 2-amino-3-hydroxypyridine is reacted with an acylating agent like chloroacetyl chloride in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran) and in the presence of a base (e.g., triethylamine, pyridine) to form the N-acylated intermediate. The reaction is typically carried out at a controlled temperature, often starting at 0°C and gradually warming to room temperature.
-
Cyclization: The intermediate is then subjected to cyclization conditions to form the 1,4-oxazinone ring. This can be achieved by heating the intermediate in a suitable solvent, sometimes with the addition of a base to facilitate the intramolecular nucleophilic substitution.
-
Purification: The final product is purified using standard laboratory techniques such as recrystallization or column chromatography to yield the desired 2H-pyrido[3,2-b]oxazin-3(4H)-one derivative.
Visualization of the Synthetic Pathway:
Caption: General synthetic route to the 2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold.
Biological Activities and Therapeutic Potential
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of related heterocyclic compounds. For instance, certain pyridazinone derivatives have been identified as potent and selective COX-2 inhibitors, offering a promising avenue for the development of non-ulcerogenic anti-inflammatory drugs.[2][3][4] The mechanism of action for these compounds is believed to involve the inhibition of prostaglandin synthesis, a key pathway in inflammation.
Anticancer Activity
The anticancer potential of pyridoxazinone and related structures is an active area of research. Derivatives of pyrido[4,3-b][2][5]oxazines have been synthesized and evaluated for their effects on the proliferation of cancer cell lines.[5] Furthermore, related pyridazine-containing compounds have shown cytotoxic activity against various cancer cell lines, including colon and breast cancer.[6] Some of these compounds have been found to inhibit vascular endothelial growth factor receptor (VEGFR), a key target in angiogenesis.[6] Additionally, certain 2H-benzo[b][2][5]oxazin-3(4H)-one derivatives have been discovered as potent and selective inhibitors of cyclin-dependent kinase 9 (CDK9), a transcriptional regulator and a therapeutic target in hematologic malignancies.[7]
Table 2: Biological Activities of Structurally Related Compounds
| Compound Class | Biological Activity | Target/Mechanism | IC₅₀/Activity | Reference |
| Pyridazinone Derivatives | Anti-inflammatory | COX-2 Inhibition | Potent activity, some exceeding indomethacin | [2] |
| Pyrido[4,3-b][2][5]oxazine Derivatives | Anticancer | Inhibition of cell proliferation | - | [5] |
| Pyridazine Derivatives | Anticancer | VEGFR Kinase Inhibition | 92.2% inhibition (Compound 5b) | [6] |
| 2H-benzo[b][2][5]oxazin-3(4H)-one Derivatives | Anticancer | CDK9 Inhibition | - | [7] |
| Pyridazinone Derivatives | Vasodilatory | - | IC₅₀ = 0.051 µM (Compound 9) | [8] |
| Pyridazinone Derivatives | Analgesic | - | More potent than aspirin (Compounds Va, Vb, Vc) | [9] |
Visualization of a Potential Mechanism of Action:
Caption: Potential anticancer mechanisms of action for pyridoxazinone derivatives.
Conclusion and Future Directions
The 2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold represents a promising, yet underexplored, area for drug discovery and development. While direct evidence for the biological activity of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is currently lacking, the diverse pharmacological profiles of related pyridoxazinones, benzoxazinones, and pyridazinones provide a strong rationale for further investigation. Future research should focus on the development of efficient and scalable synthetic routes to a variety of substituted 2H-pyrido[3,2-b]oxazin-3(4H)-one derivatives. Subsequent screening of these compounds against a panel of biological targets, particularly those implicated in inflammation and cancer, could unveil novel therapeutic agents. Furthermore, detailed structure-activity relationship (SAR) studies will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds derived from this versatile scaffold. The insights provided in this technical guide are intended to catalyze further exploration into the promising therapeutic potential of the 2H-pyrido[3,2-b]oxazin-3(4H)-one chemical space.
References
- 1. 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one | C7H6N2O2 | CID 88499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Pyrido-oxazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities.[1] The fusion of a pyridine ring with an oxazine ring results in a scaffold that can be readily functionalized to modulate its biological properties. The parent compound, 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, and its derivatives are synthesized through various routes, commonly employing 2-amino-3-hydroxypyridine as a key starting material.[1] This document presents a detailed protocol for the synthesis of the 2-methyl substituted analog, a compound with potential for further chemical exploration and biological screening.
Synthetic Workflow
The proposed synthesis of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one proceeds via a two-step sequence, starting from the commercially available 2-amino-3-hydroxypyridine. The first step involves the N-acylation of the amino group with 2-bromopropionyl bromide to yield an intermediate amide. Subsequent intramolecular cyclization under basic conditions affords the desired pyridoxazinone product.
Caption: Proposed synthetic workflow for 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Experimental Protocol
Materials and Reagents:
-
2-Amino-3-hydroxypyridine
-
2-Bromopropionyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Step 1: Synthesis of N-(3-hydroxy-2-pyridinyl)-2-bromopropanamide
-
To a stirred solution of 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.
-
Slowly add 2-bromopropionyl bromide (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Step 2: Synthesis of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
-
Dissolve the purified N-(3-hydroxy-2-pyridinyl)-2-bromopropanamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) in a round-bottom flask equipped with a reflux condenser.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 6-8 hours.
-
Monitor the cyclization by TLC (e.g., 1:1 ethyl acetate/hexanes).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Dry the solid under vacuum to obtain the crude final product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
| Parameter | Intermediate: N-(3-hydroxy-2-pyridinyl)-2-bromopropanamide | Final Product: 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one |
| Molecular Formula | C₈H₉BrN₂O₂ | C₈H₈N₂O₂ |
| Molecular Weight | 245.07 g/mol | 164.16 g/mol |
| Appearance | Off-white to pale yellow solid | White to off-white crystalline solid |
| Yield (%) | 75-85% (representative) | 60-70% (representative) |
| Melting Point (°C) | To be determined | To be determined |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Expected peaks for pyridyl and propanamide protons | Expected peaks for pyridyl, methine, and methyl protons |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Expected peaks for pyridyl and propanamide carbons | Expected peaks for pyridyl, carbonyl, methine, and methyl carbons |
| Mass Spec (ESI-MS) m/z | [M+H]⁺ expected at 245.0/247.0 | [M+H]⁺ expected at 165.1 |
| IR (KBr, cm⁻¹) | Peaks for N-H, O-H, C=O (amide), C-Br | Peaks for N-H, C=O (lactone), C-O-C |
Signaling Pathways and Logical Relationships
The synthesis of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a logical progression of chemical transformations designed to build the target heterocyclic system. The following diagram illustrates the relationship between the key steps and the rationale behind the synthetic design.
Caption: Logical flow of the synthetic strategy for the target molecule.
Conclusion
The protocol described provides a comprehensive and practical guide for the synthesis of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. By following the detailed experimental procedures and utilizing the provided characterization data as a benchmark, researchers in organic and medicinal chemistry can successfully prepare this compound for further investigation. The modularity of this synthetic approach also allows for the potential generation of a library of related derivatives by employing different substituted acylating agents.
References
Application Notes and Protocols for 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a heterocyclic compound belonging to the pyridoxazinone class.[1][2] While specific biological data for this particular molecule is limited in publicly available literature, its structural analogs, particularly benzoxazinone and pyridazinone derivatives, have demonstrated significant activity in a range of cellular assays.[3][4][5] These related compounds have shown potential as anti-cancer and anti-inflammatory agents, often through the modulation of key signaling pathways such as PI3K/mTOR, NF-κB, and MAPK.[4][6][7]
This document provides detailed application notes and experimental protocols for the potential use of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in cellular assays, based on the activities of its structural analogs. The provided protocols and data are intended to serve as a starting point for researchers to investigate the biological effects of this compound.
Potential Cellular Applications
Based on the known activities of structurally related compounds, 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one may be investigated for the following applications:
-
Anticancer Activity: Evaluation of cytotoxic and anti-proliferative effects against various cancer cell lines.[3][8]
-
Anti-inflammatory Activity: Assessment of its ability to reduce inflammatory responses in cell models, such as LPS-stimulated macrophages.[4][9]
-
Signal Transduction Pathway Analysis: Investigation of its effects on key cellular signaling pathways implicated in cancer and inflammation.
Quantitative Data Summary of Structurally Related Compounds
The following tables summarize the reported biological activities of various benzoxazinone and pyridazinone derivatives. This data can serve as a reference for designing experiments with 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Table 1: Anticancer Activity of Benzoxazinone Derivatives
| Compound Class | Cell Line | Assay Type | IC50 / GI50 Value | Reference |
| 2H-benzo[b][10][11]oxazin-3(4H)-one derivatives | A549 (Lung) | Cell Viability | 7.59 ± 0.31 µM | [3] |
| 2H-benzo[b][10][11]oxazin-3(4H)-one derivatives | Huh7 (Liver) | Cell Viability | 19.05 µM | [12] |
| 2H-benzo[b][10][11]oxazin-3(4H)-one derivatives | MCF-7 (Breast) | Cell Viability | 17.08 µg/mL | [12] |
| 2H-benzo[b][10][11]oxazin-3(4H)-one derivatives | HCT-116 (Colon) | Cell Viability | Not specified | [3] |
| 4-phenyl-2H-benzo[b][10][11]oxazin-3(4H)-one derivatives | HeLa | PI3Kα Inhibition | 1.35 µM | [3] |
| 4-phenyl-2H-benzo[b][10][11]oxazin-3(4H)-one derivatives | A549 | PI3Kα Inhibition | 1.22 µM | [3] |
Table 2: Anti-inflammatory Activity of Benzoxazinone Derivatives
| Compound Class | Cell Line | Assay Type | Effect | Concentration | Reference |
| 2H-1,4-benzoxazin-3(4H)-one derivatives | BV-2 (Microglia) | NO Production | Inhibition | 10 µM | [4] |
| 2H-1,4-benzoxazin-3(4H)-one derivatives | BV-2 (Microglia) | TNF-α Inhibition | IC50: 7.83 ± 0.95 µM | [13] | |
| 2H-1,4-benzoxazin-3(4H)-one derivatives | BV-2 (Microglia) | IL-1β Inhibition | IC50: 15.84 ± 0.82 µM | [13] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and can be used to assess the cytotoxic effects of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one on cancer cell lines.[8]
Materials:
-
Target cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in DMSO. Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. Compound 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one - Chemdiv [chemdiv.com]
- 2. 2H-Pyrido 3,2-b -1,4-oxazin-3(4H)-one 95 20348-09-8 [sigmaaldrich.com]
- 3. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Herbicide 2,4-dichlorophenoxyacetic acid interferes with MAP kinase signaling in Fusarium graminearum and is inhibitory to fungal growth and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cehsweb.health.umt.edu [cehsweb.health.umt.edu]
- 11. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
Application Notes and Protocols for In Vitro Testing of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive set of protocols for the initial in vitro evaluation of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, a novel heterocyclic compound. Due to the recurrent discovery of anti-inflammatory and cytotoxic properties within related oxazine and pyridazinone scaffolds, the following assays have been selected to form a foundational biological profile of this new chemical entity.[1] The protocols detailed below are designed for early-stage drug discovery and will enable researchers to assess the compound's cytotoxic and potential anti-inflammatory activities.[2][3]
The following sections include detailed methodologies for a cytotoxicity assay, an anti-inflammatory enzyme inhibition assay, and a cell-based anti-inflammatory assay. Hypothetical data is presented in structured tables for clarity, and workflows and a relevant signaling pathway are visualized using diagrams.
Assessment of Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[4][5] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.[5] This assay is a crucial first step to determine the concentration range of the test compound that is non-toxic to cells, which is essential for subsequent cell-based assays.[4]
Experimental Protocol
-
Cell Seeding:
-
Culture a suitable cell line (e.g., RAW 264.7 murine macrophages for subsequent inflammation studies) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include wells with medium and 0.5% DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubate the plate for 24 hours.
-
-
MTT Addition and Incubation:
-
After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Data Presentation
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control | 0.985 | 0.045 | 100.0 |
| 0.1 | 0.976 | 0.051 | 99.1 |
| 1 | 0.954 | 0.048 | 96.9 |
| 10 | 0.899 | 0.055 | 91.3 |
| 25 | 0.753 | 0.062 | 76.4 |
| 50 | 0.512 | 0.049 | 52.0 |
| 100 | 0.245 | 0.038 | 24.9 |
Experimental Workflow Diagram
Anti-Inflammatory Activity: COX-2 Inhibition Assay
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators.[6] Inhibition of COX-2 is a common strategy for anti-inflammatory drugs.[7][8] This fluorometric or colorimetric assay measures the ability of a test compound to inhibit the activity of recombinant human COX-2.
Experimental Protocol
-
Reagent Preparation:
-
Prepare the assay buffer, heme, and human recombinant COX-2 enzyme as per the manufacturer's instructions (e.g., Cayman Chemical, Sigma-Aldrich).[8][9][10]
-
Prepare a solution of arachidonic acid (substrate).
-
Prepare serial dilutions of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
-
Assay Procedure (96-well plate format):
-
100% Initial Activity Wells: Add 160 µL of reaction buffer, 10 µL of heme, and 10 µL of COX-2 enzyme.
-
Inhibitor Wells: Add 150 µL of reaction buffer, 10 µL of heme, 10 µL of the test compound or positive control at various concentrations, and 10 µL of COX-2 enzyme.
-
Background Wells: Use heat-inactivated COX-2 enzyme to determine background signal.
-
-
Incubation:
-
Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding 10 µL of arachidonic acid to all wells.
-
Incubate for exactly 2 minutes at 37°C.
-
Stop the reaction by adding a suitable stopping reagent (e.g., stannous chloride solution).
-
-
Detection:
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength as specified by the assay kit.
-
-
Data Analysis:
-
Subtract the background reading from all other readings.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Initial Activity - Inhibitor Activity) / Initial Activity] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Data Presentation
| Compound | Concentration (µM) | % COX-2 Inhibition | IC₅₀ (µM) |
| 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one | 1 | 15.2 | 18.5 |
| 5 | 35.8 | ||
| 10 | 48.1 | ||
| 25 | 65.4 | ||
| 50 | 88.9 | ||
| Celecoxib (Positive Control) | 0.1 | 25.6 | 0.45 |
| 0.5 | 58.3 | ||
| 1 | 75.1 | ||
| 5 | 92.4 | ||
| 10 | 98.7 |
Experimental Workflow Diagram
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages
This cell-based assay measures the anti-inflammatory potential of the compound by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of bacterial cell walls, induces a strong inflammatory response in macrophages, leading to the production of NO by the inducible nitric oxide synthase (iNOS) enzyme.
Experimental Protocol
-
Cell Seeding and Stimulation:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (determined from the MTT assay) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known iNOS inhibitor + LPS).
-
-
Nitrite Measurement (Griess Assay):
-
NO is unstable and quickly oxidizes to nitrite (NO₂⁻) in the culture medium. The Griess assay measures the concentration of nitrite.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
-
A purple azo dye will form. Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of NO production inhibition: % Inhibition = [(NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells] x 100
-
Data Presentation
| Treatment | Concentration (µM) | Nitrite Concentration (µM) | % NO Inhibition |
| Control (No LPS) | - | 1.2 | - |
| LPS (1 µg/mL) | - | 25.8 | 0.0 |
| Compound + LPS | 1 | 22.5 | 12.8 |
| 5 | 18.1 | 29.8 | |
| 10 | 11.7 | 54.7 | |
| 25 | 6.4 | 75.2 | |
| L-NAME (Control) + LPS | 100 | 4.5 | 82.6 |
Relevant Signaling Pathway: NF-κB in Inflammation
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals like LPS, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to the promoters of pro-inflammatory genes, including iNOS (which produces NO) and COX-2, and initiates their transcription. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
NF-κB Signaling Pathway Diagramdot
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discover.hubpages.com [discover.hubpages.com]
- 3. The Importance of In Vitro Assays [visikol.com]
- 4. kosheeka.com [kosheeka.com]
- 5. scispace.com [scispace.com]
- 6. journalajrb.com [journalajrb.com]
- 7. mdpi.com [mdpi.com]
- 8. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Evaluation of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a novel small molecule belonging to the pyridoxazinone class of heterocyclic compounds. While direct in vivo studies on this specific molecule are not extensively published, its structural similarity to other benzoxazinone and pyridoxazinone derivatives suggests potential therapeutic applications. Notably, derivatives of the parent scaffold have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cancer cell growth and survival.[1] This document provides a comprehensive guide for the in vivo experimental design and evaluation of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, based on established methodologies for testing small molecule kinase inhibitors in preclinical cancer models.[2][3][4]
Hypothesized Mechanism of Action
Based on structurally related compounds, it is hypothesized that 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one may function as a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR).[1] This inhibition would block downstream signaling, leading to decreased cell proliferation, survival, and angiogenesis, and the induction of apoptosis in cancer cells.
Data Presentation: Comparative Efficacy of Related Compounds
The following table summarizes in vivo data from a structurally related benzoxazinone derivative, 8d-1, which acts as a PI3K/mTOR dual inhibitor.[1] This data can serve as a reference for designing dose-ranging studies for 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
| Compound | Animal Model | Tumor Type | Dose | Administration Route | Key Findings | Reference |
| 8d-1 | Nude Mice | Hela Xenograft | 50 mg/kg | Oral (PO), once daily | 87.7% Tumor Growth Inhibition (TGI) | [1] |
| 8d-1 | Nude Mice | A549 Xenograft | 50 mg/kg | Oral (PO), once daily | Significant tumor growth inhibition | [1] |
Experimental Protocols
Formulation and Administration Protocol
Objective: To prepare and administer the test compound to the animal model.
Materials:
-
2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Syringes and gavage needles
-
Balance and vortex mixer
Procedure:
-
Accurately weigh the required amount of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one powder.[2]
-
Prepare the vehicle solution under sterile conditions.
-
Gradually add the vehicle to the compound powder while vortexing to create a homogenous suspension.[2]
-
Administer the formulation to the animals via the chosen route (e.g., oral gavage) at the predetermined dose volume.
In Vivo Anti-Tumor Efficacy Study Protocol (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in a human tumor xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice), 6-8 weeks old
-
Human cancer cell line (e.g., A549 or Hela)[1]
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Anesthesia and euthanasia supplies
Procedure:
-
Tumor Cell Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest and resuspend the cells in sterile PBS (or a mix with Matrigel) to the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
Subcutaneously implant the cell suspension into the flank of each mouse.[3]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).[3]
-
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administer the vehicle solution daily via oral gavage.[3]
-
Group 2 (Test Compound - Low Dose): Administer a low dose of the compound (e.g., 25 mg/kg) daily.
-
Group 3 (Test Compound - High Dose): Administer a high dose of the compound (e.g., 50 mg/kg) daily.[1]
-
Group 4 (Positive Control): Administer a known PI3K/mTOR inhibitor.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The study endpoint is typically reached when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration (e.g., 21-28 days).
-
-
Tissue Collection:
-
At the study endpoint, euthanize the mice.
-
Collect terminal blood samples via cardiac puncture for pharmacokinetic analysis.[2]
-
Harvest tumors for pharmacodynamic analysis (e.g., Western blotting for p-Akt, p-S6K).
-
Safety and Toxicology Considerations
-
Acute Toxicity: A preliminary single-dose escalation study can be performed to determine the maximum tolerated dose (MTD).
-
General Safety: The safety data sheet for the parent compound, 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, indicates it may cause skin and eye irritation and is a respiratory system irritant. Appropriate personal protective equipment (PPE) should be used during handling.
-
In-life Observations: During the efficacy study, closely monitor animals for clinical signs of toxicity, including changes in body weight, food and water consumption, posture, and activity levels.[5]
Conclusion
This document provides a foundational framework for the in vivo evaluation of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one as a putative PI3K/mTOR inhibitor. The protocols for formulation, efficacy testing in a xenograft model, and safety considerations are based on established practices in preclinical drug development.[6] Researchers should adapt these protocols based on the specific physicochemical properties of the compound and the objectives of their study. Rigorous experimental design and careful data interpretation will be crucial in elucidating the therapeutic potential of this novel agent.
References
- 1. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. seed.nih.gov [seed.nih.gov]
Application Notes and Protocols for 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrido[3,2-b]oxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its potential in the development of novel therapeutic agents. While extensive research on the specific isomer 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is emerging, the broader class of pyridoxazinones and related benzoxazinones has demonstrated a wide range of biological activities. These compounds are valuable as both final drug candidates and as key intermediates in the synthesis of other bioactive molecules.[1] This document provides an overview of the potential applications, synthetic strategies, and biological evaluation protocols for 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, drawing upon data from closely related analogs.
Potential Therapeutic Applications
Derivatives of the parent pyrido[3,2-b]oxazine and analogous benzoxazine cores have shown promise in several therapeutic areas:
-
Oncology: Certain benzoxazinone derivatives have been identified as potent inhibitors of the PI3K/mTOR signaling pathway, a critical pathway in cancer cell growth and survival.[2] Specifically, 4-phenyl-2H-benzo[b][3][4]oxazin-3(4H)-one derivatives have demonstrated significant anti-tumor efficacy in xenograft models.[2] Additionally, some analogs have been shown to induce DNA damage in cancer cells, leading to apoptosis.[5]
-
Cardiovascular Disease: The 2H-benzo[b][3][4]oxazin-3(4H)-one scaffold has been utilized to develop inhibitors of platelet aggregation, a key process in thrombosis.[3]
-
Neurodegenerative Disorders: Related heterocyclic structures, such as benzothiazole and benzo[3][4]oxazin-3(4H)-one hybrids, have been investigated as potential acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[6]
-
Inflammatory Diseases: The broader class of pyridazinone derivatives, which share some structural similarities, have been explored for their anti-inflammatory properties, often linked to the inhibition of COX enzymes or phosphodiesterase-4 (PDE-4).[7]
-
Antimicrobial Agents: Various heterocyclic compounds containing oxazine rings have been synthesized and evaluated for their antibacterial and antifungal activities.[8]
Quantitative Biological Data of Related Compounds
The following table summarizes key quantitative data from studies on analogous compounds, providing a benchmark for the potential activity of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one derivatives.
| Compound Class | Target | Assay | IC50 / Activity | Reference |
| 2H-benzo[b][3][4]oxazin-3(4H)-one derivatives | Platelet Aggregation | ADP-induced platelet aggregation | 10.14 - 18.83 µmol/L | [3] |
| 4-phenyl-2H-benzo[b][3][4]oxazin-3(4H)-one derivative (8d-1) | PI3Kα | Kinase activity assay | 0.63 nM | [2] |
| 4-phenyl-2H-benzo[b][3][4]oxazin-3(4H)-one derivative (8d-1) | HeLa Xenograft Model | Tumor Growth Inhibition | 87.7% at 50 mg/kg | [2] |
| Benzothiazole/benzo[3][4]oxazin-3(4H)-one hybrid (6d) | Acetylcholinesterase | Enzyme inhibition assay | 32.00 µg/mL | [6] |
| Benzothiazole/benzo[3][4]oxazin-3(4H)-one hybrid (6f) | Acetylcholinesterase | Enzyme inhibition assay | 25.33 µg/mL | [6] |
Experimental Protocols
Synthesis of Pyrido[3,2-b]oxazinone Scaffolds
The synthesis of the pyrido[3,2-b]oxazinone core can be achieved through various synthetic routes, often starting from 2-amino-3-hydroxypyridine. A general approach involves the condensation of this starting material with an appropriate reagent to form the oxazinone ring.
Protocol 1: General Synthesis of 2H-pyrido[3,2-b][3][4]oxazin-3(4H)-one
This protocol is adapted from the synthesis of related 2H-1,4-pyridoxazin-3(4H)-ones.[9]
-
Starting Materials: 2-amino-3-hydroxypyridine, chloroacetyl chloride, suitable base (e.g., triethylamine or potassium carbonate), and an inert solvent (e.g., dichloromethane or acetonitrile).
-
Procedure: a. Dissolve 2-amino-3-hydroxypyridine in the chosen inert solvent and cool the mixture in an ice bath. b. Add the base to the solution. c. Slowly add a solution of chloroacetyl chloride in the same solvent to the reaction mixture. d. Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction with water and extract the product with an organic solvent. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography or recrystallization to obtain the desired 2H-pyrido[3,2-b][3][4]oxazin-3(4H)-one.
Protocol 2: Synthesis of 2-Methyl Substituted Analogs
The introduction of a methyl group at the 2-position can be accomplished by using a corresponding alpha-halopropionyl halide or by other established methods for the synthesis of substituted oxazinones.
Biological Evaluation Protocols
Protocol 3: In Vitro PI3K Kinase Inhibition Assay
This protocol is based on the evaluation of PI3K/mTOR inhibitors.[2]
-
Materials: Recombinant PI3K enzyme, kinase buffer, ATP, substrate (e.g., phosphatidylinositol), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the PI3K enzyme, the test compound, and the substrate in the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 1 hour). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer. f. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Protocol 4: Cell Viability Assay (MTT Assay)
This is a standard colorimetric assay to assess the cytotoxic effect of a compound on cancer cell lines.
-
Materials: Cancer cell line (e.g., A549, HeLa), cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, test compound, MTT solution, and DMSO.
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). c. Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with DMSO. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Signaling Pathway
Caption: Hypothesized inhibition of the PI3K/mTOR pathway.
Experimental Workflow
Caption: Drug discovery workflow for novel therapeutics.
Conclusion
The 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold represents a promising starting point for the development of new therapeutic agents. Based on the biological activities of related compounds, this class of molecules holds potential in oncology, cardiovascular disease, and neurodegenerative disorders. The provided protocols offer a foundation for the synthesis and evaluation of novel derivatives, enabling further exploration of this important heterocyclic system in medicinal chemistry.
References
- 1. 2-Methyl-4H-pyrido[4,3-d][1,3]oxazin-4-one|CAS 3810-23-9 [benchchem.com]
- 2. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sarpublication.com [sarpublication.com]
- 8. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Derivatization of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and subsequent derivatization of the novel heterocyclic scaffold, 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. This scaffold is of significant interest in medicinal chemistry due to its structural relationship to other biologically active pyridoxazinones and benzoxazinones, which have demonstrated a range of pharmacological activities. The following protocols are based on established synthetic methodologies for analogous heterocyclic systems and are intended to serve as a foundational guide for the exploration of this chemical space.
Synthesis of the Core Scaffold: 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
The synthesis of the 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one core is proposed via a cyclization reaction between 2-amino-3-hydroxypyridine and a suitable three-carbon building block, such as a derivative of lactic acid. This approach is analogous to the synthesis of related benzoxazinones and other pyridoxazinones.[1]
Experimental Protocol: Synthesis of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
Materials:
-
2-Amino-3-hydroxypyridine
-
Ethyl 2-chloropropionate (or other suitable lactic acid derivative)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Glassware for column chromatography
Procedure:
-
To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl 2-chloropropionate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Outcome:
This procedure is expected to yield the target compound in moderate to good yields. The following table summarizes hypothetical quantitative data for this reaction.
| Compound ID | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 2-Amino-3-hydroxypyridine | Ethyl 2-chloropropionate, K₂CO₃ | DMF | 85 | 18 | 65 | >95 |
Derivatization Strategies
The synthesized 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold offers several positions for chemical modification, primarily at the N4-position of the oxazinone ring and potentially through C-H functionalization of the pyridine ring.
N-Alkylation/N-Arylation
The secondary amine at the N4 position is a prime site for introducing a variety of substituents to explore structure-activity relationships (SAR). N-alkylation of related heterocyclic systems is a well-established method for library generation.[2][3][4]
Materials:
-
2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (Compound 1 )
-
Alkyl or benzyl halide (e.g., benzyl bromide, methyl iodide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup and purification reagents (as in the previous protocol)
Procedure:
-
To a solution of Compound 1 (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl/benzyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data Summary (Hypothetical):
| Derivative ID | Alkylating Agent | Base | Solvent | Yield (%) |
| 2a | Methyl iodide | NaH | THF | 85 |
| 2b | Benzyl bromide | Cs₂CO₃ | DMF | 78 |
| 2c | Ethyl bromoacetate | NaH | THF | 72 |
C-H Functionalization
Direct C-H functionalization is a powerful tool for late-stage diversification of drug-like molecules.[5][6][7] For the pyridoxazinone core, palladium-catalyzed C-H activation could potentially be employed to introduce aryl or other functional groups onto the pyridine ring, likely directed by the carbonyl oxygen of the oxazinone.[8]
Materials:
-
N-Substituted 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (e.g., Compound 2b )
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane or Toluene
-
Standard workup and purification reagents
Procedure:
-
In a sealable reaction vessel, combine the N-substituted pyridoxazinone (1.0 eq), aryl halide (1.5 eq), Pd(OAc)₂ (5 mol%), ligand (10 mol%), and base (2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data Summary (Hypothetical):
| Derivative ID | Aryl Halide | Catalyst/Ligand | Base | Yield (%) |
| 3a | 4-Bromotoluene | Pd(OAc)₂ / PCy₃·HBF₄ | K₂CO₃ | 55 |
| 3b | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 62 |
Potential Signaling Pathways and Biological Applications
Derivatives of related heterocyclic systems, such as pyridazinones and benzoxazinones, have shown activity in various biological pathways.[9][10] For instance, some pyridazinone derivatives act as inhibitors of phosphodiesterases (PDEs), which are key enzymes in cyclic nucleotide signaling pathways. Others have been investigated as tyrosine kinase inhibitors, targeting signaling cascades crucial for cancer cell proliferation and survival.[9] The derivatives of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one could potentially modulate similar pathways.
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis and derivatization of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Hypothetical Kinase Inhibition Signaling Pathway
Caption: Potential mechanism of action via inhibition of the RAF kinase in the MAPK/ERK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Late-stage diversification of biologically active pyridazinones via a direct C-H functionalization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 7. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. soc.chim.it [soc.chim.it]
- 9. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
Introduction
2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a heterocyclic organic compound with potential applications in pharmaceutical and materials science research. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines two proposed analytical methods for the quantification of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in various matrices: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a more sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification.
Method 1: Quantification by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method provides a robust and cost-effective approach for the routine quantification of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in samples with expected concentrations in the microgram per milliliter (µg/mL) range.
Experimental Protocol
1. Reagents and Materials
-
Reference standard of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Appropriate biological matrix (e.g., human plasma, rat plasma) for spiked calibration standards and quality control samples.
2. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Analytical column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.
3. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined by UV scan of the reference standard (a starting point could be around 254 nm or the compound's λmax).
4. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with 50:50 (v/v) methanol:water to cover the desired calibration range (e.g., 0.1 to 100 µg/mL).
-
Sample Preparation (Protein Precipitation for Plasma):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard (if used).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (95% A: 5% B).
-
Vortex, and inject into the HPLC system.
-
Workflow Diagram for HPLC-UV Analysis
Caption: Workflow for the quantification of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one by HPLC-UV.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as in vivo pharmacokinetic studies where concentrations may be in the nanogram per milliliter (ng/mL) range, an LC-MS/MS method is recommended.
Experimental Protocol
1. Reagents and Materials
-
Same as for HPLC-UV method.
-
A stable isotope-labeled internal standard (SIL-IS) of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is highly recommended for optimal accuracy and precision. If a SIL-IS is not available, a structurally similar compound can be used.
2. Instrumentation
-
A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
3. LC-MS/MS Conditions
-
Chromatographic Conditions: Similar to the HPLC-UV method, but with a potentially faster gradient and a lower flow rate compatible with the MS interface (e.g., 0.4-0.6 mL/min). A UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm) can be used for improved resolution and speed.
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive (to be confirmed by infusion of the standard).
-
MRM Transitions: These need to be determined by infusing the reference standard. A hypothetical example is provided below:
-
Analyte: Q1: [M+H]⁺ → Q3: Product ion 1 (quantifier), Product ion 2 (qualifier)
-
Internal Standard: Q1: [M+H]⁺ → Q3: Product ion
-
-
Source Parameters: To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
4. Standard and Sample Preparation
-
Stock and Working Solutions: Prepared similarly to the HPLC-UV method, but at lower concentrations (e.g., 1 to 1000 ng/mL).
-
Sample Preparation: The protein precipitation method described for the HPLC-UV protocol is generally suitable. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed for cleaner samples and lower detection limits.
Workflow Diagram for LC-MS/MS Analysis
Caption: General workflow for LC-MS/MS quantification of a small molecule from a biological matrix.
Data Presentation: Expected Performance Characteristics
The following table summarizes the typical performance characteristics that can be expected upon validation of these hypothetical methods.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (R²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL | 0.1 - 1.0 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) | Within ±15% (±20% at LOQ) |
| Precision (% CV) | < 15% (< 20% at LOQ) | < 15% (< 20% at LOQ) |
| Matrix Effect | Not typically assessed | Should be evaluated |
| Recovery | > 80% | > 80% |
Note: These values are illustrative and the actual performance must be determined through rigorous method validation according to regulatory guidelines (e.g., FDA, EMA).
Conclusion
The HPLC-UV and LC-MS/MS methods proposed in these application notes provide a comprehensive framework for the quantitative analysis of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. The choice of method will depend on the required sensitivity, sample matrix, and available instrumentation. It is imperative that any method based on these protocols is fully validated to ensure its accuracy, precision, and reliability for its intended purpose.
Application Notes and Protocols for High-Throughput Screening of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold represents a promising starting point for the development of novel therapeutics. Analogs of this core structure may interact with a variety of biological targets, necessitating a versatile and robust high-throughput screening (HTS) strategy to elucidate their mechanism of action and identify potent modulators. Given the limited public information on the specific biological targets for this class of compounds, this document provides detailed application notes and protocols for HTS assays targeting three major classes of drug targets: G-Protein Coupled Receptors (GPCRs), Protein Kinases, and Ion Channels. These protocols are designed to be adapted once a specific biological target is identified or as a primary screening strategy to uncover novel activities.
Application Note 1: GPCR Target-Based Screening using Homogeneous Time-Resolved Fluorescence (HTRF)
Principle of the Assay
G-Protein Coupled Receptors (GPCRs) are a large family of transmembrane receptors that are crucial in signal transduction and are prominent drug targets.[1] This protocol describes a competitive binding assay using Homogeneous Time-Resolved Fluorescence (HTRF) technology. HTRF is a robust, bead-free, time-resolved fluorescence resonance energy transfer (TR-FRET) technology well-suited for HTS.[2][3][4]
The assay principle involves the competition between the unlabeled 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one analog (the "test compound") and a fluorescently labeled ligand for binding to a specific GPCR. The GPCR is typically tagged (e.g., with a FLAG or His tag) and is recognized by a specific antibody labeled with a long-lifetime europium cryptate donor fluorophore. The fluorescent ligand is recognized by an acceptor fluorophore (e.g., d2 or XL665). When the fluorescent ligand is bound to the receptor, the donor and acceptor are in close proximity, resulting in a high FRET signal.[4][5] The test compound, if it binds to the receptor, will displace the fluorescent ligand, leading to a decrease in the FRET signal in a concentration-dependent manner.
Experimental Protocol
Materials:
-
GPCR of interest (membrane preparation or purified protein)
-
Fluorescently labeled ligand specific for the GPCR
-
Europium cryptate-labeled anti-tag antibody
-
Acceptor-labeled molecule (e.g., streptavidin-d2 if ligand is biotinylated)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA)
-
Test compounds (2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one analogs) dissolved in DMSO
-
384-well low-volume white microplates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound dilutions to the 384-well assay plates.
-
For controls, add DMSO only (negative control, 0% inhibition) and a known antagonist (positive control, 100% inhibition).
-
-
Reagent Preparation:
-
Prepare a solution of the fluorescently labeled ligand in assay buffer at 2X the final concentration.
-
Prepare a solution of the GPCR membrane preparation and the europium-labeled antibody in assay buffer at 2X the final concentration.
-
-
Assay Assembly:
-
Add 5 µL of the GPCR/antibody solution to each well of the 384-well plate containing the pre-spotted compounds.
-
Incubate for 15 minutes at room temperature to allow for pre-incubation of the test compounds with the receptor.
-
Add 5 µL of the fluorescent ligand solution to each well to initiate the binding reaction. The final assay volume is 10 µL.
-
-
Incubation:
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Detection:
-
Read the plate on an HTRF-compatible microplate reader.
-
Set the reader to excite at 320 nm and read the emission at two wavelengths: 620 nm (donor) and 665 nm (acceptor).
-
Data Presentation and Analysis
The HTRF signal is typically expressed as a ratio of the acceptor signal to the donor signal, multiplied by 10,000. This ratiometric measurement corrects for well-to-well variations and quenching effects.[2]
Data Analysis Steps:
-
Calculate the HTRF ratio for each well: Ratio = (Emission_665nm / Emission_620nm) * 10000
-
Normalize the data to percent inhibition using the controls: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl))
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
| Parameter | Symbol | Description | Example Value |
| Half Maximal Inhibitory Concentration | IC50 | Concentration of an inhibitor where the response is reduced by half. | 1.2 µM |
| Hill Slope | nH | A measure of the steepness of the curve. | 1.0 |
| Maximum Inhibition | Imax | The maximum achievable inhibition. | 98% |
| Z'-factor | Z' | A measure of assay quality and robustness. | > 0.5 |
Application Note 2: Kinase Activity Screening using a Luminescence-Based Assay
Principle of the Assay
Protein kinases are enzymes that catalyze the phosphorylation of substrate proteins and are key regulators of cellular processes, making them important targets for drug discovery.[6] This protocol describes a homogeneous, luminescence-based kinase assay that measures the amount of ATP remaining in solution following a kinase reaction.[7][8]
The principle is straightforward: the kinase transfers phosphate from ATP to a substrate, producing ADP. After the kinase reaction, a reagent is added that contains a thermostable luciferase and its substrate, luciferin. The luciferase uses the remaining ATP to produce light, and the luminescent signal is inversely proportional to the kinase activity.[7][9] Inhibitors of the kinase will prevent ATP consumption, resulting in a higher luminescent signal.
Experimental Protocol
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
Test compounds (2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one analogs) in DMSO
-
384-well white microplates
-
Luminometer-equipped microplate reader
Procedure:
-
Compound Plating:
-
Dispense 50 nL of test compounds in serial dilution into 384-well plates.
-
Include DMSO for 100% activity (negative control) and a known potent inhibitor for 0% activity (positive control).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate/ATP master mix in kinase reaction buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Add 5 µL of the 2X master mix to each well of the compound plate.
-
Mix briefly on a plate shaker.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Equilibrate the ATP detection reagent to room temperature.
-
Add 5 µL of the detection reagent to each well.
-
Mix on a plate shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Read the luminescence on a microplate reader.
-
Data Presentation and Analysis
Data Analysis Steps:
-
The raw data is the luminescent signal (Relative Light Units, RLU).
-
Normalize the data to percent inhibition: % Inhibition = 100 * (RLU_sample - RLU_neg_ctrl) / (RLU_pos_ctrl - RLU_neg_ctrl)
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Symbol | Description | Example Value |
| Half Maximal Inhibitory Concentration | IC50 | Concentration of an inhibitor where the response is reduced by half. | 0.5 µM |
| ATP Concentration | [ATP] | The concentration of ATP used in the assay, typically at Km. | 10 µM |
| Kinase Concentration | [E] | The concentration of the kinase enzyme. | 5 nM |
| Z'-factor | Z' | A measure of assay quality and robustness. | > 0.6 |
Application Note 3: Ion Channel Screening using a Fluorescence-Based Membrane Potential Assay
Principle of the Assay
Ion channels are pore-forming membrane proteins that regulate the flow of ions across the cell membrane, playing a critical role in various physiological processes.[10][11] They are important targets for drug discovery.[12][13] This protocol describes a no-wash, fluorescence-based assay to measure changes in membrane potential, which is a direct consequence of ion channel activity.[14]
The assay utilizes a fluorescent dye that is sensitive to changes in membrane potential. In its resting state, the dye is distributed across the cell membrane. Upon ion channel opening and subsequent ion flux, the cell's membrane potential changes, causing a redistribution of the dye and a change in its fluorescence intensity.[11] Modulators of the ion channel (activators or inhibitors) will therefore cause a measurable change in the fluorescence signal. This method is amenable to HTS and can be performed on automated fluorescence plate readers.[12]
Experimental Protocol
Materials:
-
A cell line stably expressing the ion channel of interest
-
Cell culture medium and supplements
-
Membrane potential-sensitive fluorescent dye kit (e.g., FLIPR® Membrane Potential Assay Kit)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Stimulus solution (e.g., a known agonist or a solution with a high concentration of the permeant ion)
-
Test compounds (2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one analogs) in DMSO
-
384-well black-walled, clear-bottom cell culture plates
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR® or FlexStation®)
Procedure:
-
Cell Plating:
-
Seed the cells into 384-well plates at an appropriate density to form a confluent monolayer overnight.
-
Incubate at 37°C, 5% CO2.
-
-
Dye Loading:
-
The next day, remove the cell culture medium.
-
Prepare the dye loading solution according to the manufacturer's instructions.
-
Add the dye solution to each well and incubate for 60 minutes at 37°C.
-
-
Assay Execution:
-
Place the cell plate and a compound plate into the fluorescence plate reader.
-
The instrument will first transfer the test compounds from the compound plate to the cell plate.
-
The instrument will then record a baseline fluorescence reading for a few seconds.
-
After the baseline reading, the instrument's liquid handler will add the stimulus solution to all wells simultaneously.
-
The instrument will continue to read the fluorescence kinetically for a specified period (e.g., 2-3 minutes) to capture the change in membrane potential.
-
Data Presentation and Analysis
Data Analysis Steps:
-
The raw data consists of fluorescence intensity readings over time for each well.
-
The response is typically calculated as the maximum fluorescence change minus the baseline fluorescence (Max-Min).
-
Normalize the data to percent inhibition or activation, depending on the desired activity. For an inhibitor screen: % Inhibition = 100 * (1 - (Response_sample - Response_pos_ctrl) / (Response_neg_ctrl - Response_pos_ctrl))
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Symbol | Description | Example Value |
| Half Maximal Inhibitory Concentration | IC50 | Concentration of an inhibitor where the response is reduced by half. | 3.7 µM |
| Signal Window | S/B | The ratio of the signal in the uninhibited control to the background. | > 5 |
| Z'-factor | Z' | A measure of assay quality and robustness. | > 0.5 |
| Cell Density | cells/well | The number of cells seeded per well. | 20,000 |
Disclaimer: These protocols provide a general framework for high-throughput screening. Specific parameters such as reagent concentrations, incubation times, and instrument settings should be optimized for each specific target and assay system.
References
- 1. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. berthold.com [berthold.com]
- 3. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR [celtarys.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioluminescent assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioluminescent Assays for High-Throughput Screening [worldwide.promega.com]
- 9. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High throughput screening technologies for ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labinsights.nl [labinsights.nl]
- 12. criver.com [criver.com]
- 13. aurorabiomed.com [aurorabiomed.com]
- 14. Fluorescence-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
proper handling and storage conditions for 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the proper handling and storage of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. The information herein is compiled from available data on the compound and its structural analogs. Users should always supplement this information with a thorough review of any available specific Safety Data Sheet (SDS) and adhere to all institutional and regulatory safety protocols.
Chemical Information
| Property | Value |
| IUPAC Name | 2-Methyl-2H-pyrido[3,2-b][1]oxazin-3(4H)-one |
| Molecular Formula | C₈H₈N₂O₂ |
| Molecular Weight | 164.16 g/mol |
| CAS Number | 20348-19-0 |
| Physical Form | Solid (presumed) |
Hazard Identification and Safety Precautions
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one was not available. The following hazard information is inferred from the parent compound, 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, and other structural analogs.
Based on available data for similar compounds, 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one should be handled as a potentially hazardous substance.
GHS Hazard Pictograms (Inferred):
-
GHS06: Acute Toxicity (Fatal or Toxic) [2]
-
GHS05: Skin Corrosion/Irritation [2]
-
GHS08: Serious Health Hazard [3]
-
GHS07: Harmful/Irritant [3]
-
GHS09: Hazardous to the Aquatic Environment [4]
GHS Hazard Statements (Inferred):
-
H301: Toxic if swallowed.[2]
-
H311: Toxic in contact with skin.[2]
-
H314: Causes severe skin burns and eye damage.[2]
-
H317: May cause an allergic skin reaction.[2]
-
H330: Fatal if inhaled.[2]
-
H410: Very toxic to aquatic life with long lasting effects.[2]
Precautionary Statements (Inferred):
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Conditions
Proper storage is crucial to maintain the stability and integrity of the compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C | To minimize degradation and maintain chemical stability. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent potential oxidation or reaction with atmospheric moisture. |
| Light | Protect from light. Store in an opaque or amber vial. | To prevent photochemical degradation. |
| Container | Tightly sealed container. | To prevent contamination and exposure to air and moisture. |
Handling Protocols
All handling of this compound should be performed by trained personnel in a designated laboratory area.
4.1 Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:
| PPE Type | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[5] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[6] |
| Body Protection | Laboratory coat. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or coveralls should be used.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If there is a risk of generating dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.[6] |
4.2 General Handling Procedure
-
Preparation:
-
Ensure the work area (e.g., chemical fume hood) is clean and uncluttered.
-
Assemble all necessary equipment (spatulas, weighing paper, vials, solvents) before opening the compound container.
-
Don the appropriate PPE.[7]
-
-
Weighing and Aliquoting:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Carefully open the container in a chemical fume hood.
-
Use a clean, designated spatula to transfer the desired amount of the solid compound to a tared weighing vessel.
-
Avoid generating dust.
-
Promptly and tightly reseal the main container.
-
-
Dissolution:
-
If preparing a solution, add the solvent to the weighed compound in a suitable flask.
-
Ensure the chosen solvent is dry and appropriate for the intended application.
-
Cap the flask and mix by swirling, vortexing, or stirring until the solid is fully dissolved. Sonication may be used if necessary, but monitor for any temperature increase.
-
-
Post-Handling:
-
Clean all equipment that has come into contact with the compound.
-
Decontaminate the work surface.
-
Dispose of any contaminated materials (e.g., weighing paper, pipette tips) in the appropriate chemical waste stream.
-
Remove PPE in the correct order to avoid self-contamination and dispose of it properly.
-
Wash hands thoroughly with soap and water.
-
Waste Disposal
Dispose of unused compound and contaminated materials in accordance with local, state, and federal regulations. Do not dispose of down the drain or in general waste.
Visualizations
Diagram 1: General Handling Workflow
Caption: Workflow for handling 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Diagram 2: Key Handling and Storage Considerations
Caption: Key considerations for the safe handling and storage of the compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all. What are the potential causes and how can I improve the yield?
Answer:
Low or no yield is a common challenge in multi-step organic syntheses. Here is a systematic approach to troubleshoot this issue:
-
Purity of Starting Materials:
-
2-Aminopyridin-3-ol: This starting material can oxidize over time, indicated by a darkening in color. Use freshly purified 2-aminopyridin-3-ol for best results. Impurities can lead to unwanted side reactions.
-
Ethyl 2-chloropropionate: Ensure the ester is free from acidic impurities and water, which can interfere with the reaction.
-
-
Reaction Conditions:
-
Base Selection: The choice of base is critical for the initial N-alkylation and subsequent cyclization. A moderately strong, non-nucleophilic base is preferred to deprotonate the phenolic hydroxyl group and the secondary amine at the appropriate stages. Common bases for similar reactions include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). The strength and steric hindrance of the base can influence the reaction rate and selectivity.
-
Solvent Choice: The solvent should be inert to the reactants and capable of dissolving the starting materials. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are often used in similar syntheses as they can facilitate nucleophilic substitution reactions.
-
Reaction Temperature: The temperature for both the initial alkylation and the subsequent cyclization needs to be carefully controlled. The initial N-alkylation of 2-aminopyridin-3-ol with ethyl 2-chloropropionate is typically performed at a moderate temperature (e.g., 60-80 °C). The subsequent intramolecular cyclization to form the oxazinone ring may require higher temperatures (e.g., >100 °C) to proceed efficiently. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal temperature and reaction time.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using TLC or LC-MS to ensure the reaction has gone to completion before workup.
-
-
Moisture and Air Sensitivity:
-
Some reagents, particularly strong bases like NaH, are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of Multiple Products
Question: My TLC/LC-MS analysis shows multiple spots, indicating the presence of side products. What are the common side reactions?
Answer:
The formation of multiple products is a frequent challenge. Understanding these potential side reactions is key to minimizing their formation:
-
O-Alkylation vs. N-Alkylation: 2-Aminopyridin-3-ol has two nucleophilic sites: the amino group and the hydroxyl group. The initial reaction with ethyl 2-chloropropionate can potentially occur at either site. While N-alkylation is the desired pathway for the synthesis of the target molecule, O-alkylation can occur as a side reaction, leading to an isomeric ether product. The choice of base and solvent can influence the N- versus O-alkylation ratio.
-
Dimerization/Polymerization: Under certain conditions, especially with prolonged heating or in the presence of certain impurities, the starting materials or reactive intermediates can undergo self-condensation or polymerization, leading to a complex mixture of byproducts.
-
Incomplete Cyclization: The intermediate, ethyl 2-((3-hydroxypyridin-2-yl)amino)propanoate, may not fully cyclize to the desired oxazinone. This can be due to insufficient temperature, incorrect base, or a short reaction time. This intermediate may be observed as a major byproduct.
-
Hydrolysis: If water is present in the reaction mixture, the ester group of ethyl 2-chloropropionate or the intermediate can be hydrolyzed, especially under basic conditions, leading to the corresponding carboxylic acid and reducing the yield of the desired product.
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the synthesis of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one?
A1: A general two-step, one-pot procedure can be followed:
Step 1: N-Alkylation
-
To a solution of 2-aminopyridin-3-ol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF), add a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2-chloropropionate (1.1-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by TLC until the starting material is consumed.
Step 2: Cyclization
-
After the N-alkylation is complete, increase the temperature of the reaction mixture to 120-140 °C to facilitate the intramolecular cyclization.
-
Monitor the formation of the product by TLC.
-
Once the reaction is complete, cool the mixture to room temperature, pour it into ice water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Q2: How can I effectively purify the final product?
A2: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective in separating the desired product from unreacted starting materials and byproducts. Recrystallization from a suitable solvent system can be employed for further purification if the product is a solid.
Q3: What analytical techniques can be used to confirm the structure of the product?
A3: The structure of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one can be confirmed using a combination of spectroscopic techniques, including:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To identify the different types of protons and their connectivity in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the different types of carbon atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present, such as the carbonyl (C=O) group of the lactam and the C-O-C stretch of the oxazine ring.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ | DMF | 80 then 120 | 12 | Moderate | General knowledge from similar syntheses |
| 2 | NaH | THF/DMF | 60 then 100 | 8 | Potentially Higher | General knowledge from similar syntheses |
| 3 | TEA | Acetonitrile | Reflux | 24 | Variable | General knowledge from similar syntheses |
| 4 | Cs₂CO₃ | DMF | 70 then 110 | 10 | Good | General knowledge from similar syntheses |
Experimental Workflow and Logic Diagrams
Caption: Experimental workflow for the synthesis of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: Reactions of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: I am attempting to synthesize 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one from 2-acetamido-3-hydroxypyridine and chloroacetyl chloride, but I am observing multiple spots on my TLC plate. What are the possible side products?
A1: In the cyclization reaction to form 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, several side products can arise. The most common issues stem from incomplete reaction, side reactions of the starting materials, or rearrangement of the product.
Potential Side Products in Synthesis:
-
Unreacted Starting Material: Residual 2-acetamido-3-hydroxypyridine may be present.
-
O-acylated Intermediate: The initial product of the reaction between 2-acetamido-3-hydroxypyridine and chloroacetyl chloride is an O-acylated intermediate which may not have fully cyclized.
-
Isomeric Product: Depending on the reaction conditions, it is possible to form an isomeric pyrido-oxazine product.[1]
-
Polymeric materials: At higher temperatures, polymerization of starting materials or intermediates can occur.
Troubleshooting:
-
Reaction Temperature: Ensure the reaction temperature is optimal for cyclization without promoting decomposition. Overheating can lead to the formation of tar-like polymers.
-
Purity of Starting Materials: Use highly pure 2-acetamido-3-hydroxypyridine and freshly distilled chloroacetyl chloride to minimize side reactions. Chloroacetyl chloride is highly reactive and can decompose in the presence of water to form chloroacetic acid and HCl.[2][3]
-
Reaction Time: Monitor the reaction progress by TLC to determine the optimal reaction time for complete conversion to the desired product.
Q2: My reaction of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one with a nucleophile (e.g., an amine or alcohol) is giving a low yield of the expected product. What are the likely side products?
A2: 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is susceptible to nucleophilic attack at the carbonyl carbon, which can lead to ring-opening of the oxazinone ring. This is a common reactivity pattern for related benzoxazinone and pyridoxazinone systems.[4]
Potential Side Products in Nucleophilic Reactions:
-
Ring-Opened Product: Nucleophilic attack can lead to the formation of N-(3-hydroxy-2-pyridinyl)acetamide derivatives. For example, reaction with an alcohol (R-OH) can yield the corresponding N-acetyl-nicotinate ester, while reaction with an amine (R-NH2) can yield the corresponding N-acetyl-nicotinamide.
-
Hydrolysis Product: If water is present in the reaction mixture, hydrolysis of the oxazinone ring can occur, leading to the formation of 2-acetamido-3-pyridinecarboxylic acid. Pyridoxazinones are known to be sensitive to hydrolysis, especially between pH 4.0 and 8.0.[5]
Troubleshooting:
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to prevent hydrolysis. Use dry solvents and reagents.
-
Reaction Temperature: Control the reaction temperature to favor the desired reaction pathway and minimize side reactions.
-
Choice of Base: If a base is used, select a non-nucleophilic base to avoid its participation in the reaction.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered in reactions involving 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
| Observed Problem | Potential Cause | Suggested Solution |
| Low yield of desired product | Incomplete reaction. | Increase reaction time and/or temperature. Monitor by TLC. |
| Formation of side products. | Optimize reaction conditions (solvent, temperature, catalyst) to improve selectivity. Ensure purity of starting materials. | |
| Product degradation. | Use milder reaction conditions. Avoid overly acidic or basic workup if the product is sensitive. | |
| Multiple spots on TLC | Presence of starting materials and intermediates. | Monitor reaction until starting materials are consumed. |
| Formation of isomeric products. | Characterize all major spots by LC-MS and NMR to identify isomers. Adjust reaction conditions to favor the desired isomer. | |
| Hydrolysis of the product. | Ensure anhydrous conditions. Use a non-aqueous workup if possible. | |
| Difficulty in product purification | Co-elution of product and impurities. | Try a different solvent system for chromatography. Consider recrystallization from a suitable solvent. |
| Product is highly polar and water-soluble. | Use reverse-phase chromatography or salt formation to aid in isolation. |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
This protocol is adapted from general procedures for the synthesis of related pyridoxazinones.
Materials:
-
2-Acetamido-3-hydroxypyridine
-
Chloroacetyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Potassium Carbonate (K₂CO₃)
Procedure:
-
To a stirred suspension of anhydrous K₂CO₃ (1.2 equivalents) in anhydrous DMF, add 2-acetamido-3-hydroxypyridine (1 equivalent).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane).
-
Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Reaction of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one with an Amine
This protocol provides a general procedure for the ring-opening reaction with an amine nucleophile.
Materials:
-
2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
-
Primary or secondary amine (1.2 equivalents)
-
Anhydrous solvent (e.g., THF, Dioxane, or Acetonitrile)
Procedure:
-
Dissolve 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (1 equivalent) in the chosen anhydrous solvent.
-
Add the amine (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting amide product by column chromatography on silica gel or recrystallization.
Visualizing Reaction Pathways and Workflows
Caption: Synthesis of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one and potential side products.
Caption: A logical workflow for troubleshooting common issues in pyridoxazinone reactions.
Caption: Reaction of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one with various nucleophiles.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Frontiers | Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China [frontiersin.org]
- 3. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[1,3]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Challenges of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Troubleshooting Guide
Low aqueous solubility is a significant hurdle in the development of many new chemical entities.[1][2] For a drug to be effective, it must be in a solution at the site of absorption.[2][3] This guide offers a systematic approach to addressing the solubility challenges associated with 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Initial Assessment:
-
Confirm Solid-State Properties: Verify the purity and crystallinity of your compound batch. Polymorphism can significantly impact solubility.
-
Basic Solubility Profiling: Determine the solubility in a range of pharmaceutically relevant solvents (e.g., water, PBS, DMSO, ethanol) to establish a baseline.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take when I encounter poor solubility with 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one?
A1: First, confirm the purity and solid-state form of your compound. Impurities or different polymorphic forms can significantly affect solubility. Then, establish a baseline by measuring its solubility in a panel of relevant solvents (e.g., water, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), ethanol).
Q2: What are the common physical modification techniques to improve solubility?
A2: Physical modifications focus on increasing the surface area of the solid or altering its crystalline structure. Common techniques include:
-
Particle Size Reduction: Methods like micronization and nanosuspension increase the surface-area-to-volume ratio, which can enhance the dissolution rate.[1][3]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at the molecular level can improve wettability and dissolution.[4][5]
-
Modification of Crystal Habit: Converting the crystalline form to an amorphous state or creating co-crystals can increase solubility.[1]
Q3: How can chemical modifications enhance the solubility of this compound?
A3: Chemical modifications involve altering the molecule itself to be more soluble. Key approaches include:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution to favor the charged form can significantly increase solubility.
-
Salt Formation: Converting the parent drug into a salt form is a widely used and effective method for increasing solubility and dissolution rate.[1][4]
-
Prodrugs: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug. This approach can be used to improve solubility.[4]
Q4: What are some common formulation strategies to overcome solubility challenges?
A4: Formulation-based approaches aim to create a more favorable environment for the drug to dissolve. These include:
-
Co-solvents: The use of a water-miscible solvent in which the drug is more soluble, such as ethanol, propylene glycol, or polyethylene glycol (PEG), can increase the overall solubility of the drug in an aqueous solution.[1]
-
Complexation: Inclusion complexes can be formed with host molecules like cyclodextrins, which have a hydrophilic exterior and a hydrophobic interior cavity where the poorly soluble drug can be encapsulated.[3][4]
-
Nanotechnology Approaches: Formulating the drug into nanoparticles, nanoemulsions, or nanosuspensions can improve solubility and bioavailability.[2]
Quantitative Data Summary
Due to the limited publicly available solubility data for 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, the following table presents a hypothetical example of a solubility profile. Researchers should generate their own data. For a related compound, 2H-1,4-Benzoxazin-3(4H)-one, the solubility in methanol is noted as 25 mg/mL.[6]
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Method |
| Deionized Water | 25 | < 1 | HPLC-UV |
| PBS (pH 7.4) | 25 | < 1 | HPLC-UV |
| 0.1 N HCl | 25 | 5 | HPLC-UV |
| 5% DMSO / 95% Water | 25 | 50 | HPLC-UV |
| 10% Ethanol / 90% Water | 25 | 25 | HPLC-UV |
| 20% PEG 400 / 80% Water | 25 | 150 | HPLC-UV |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in a water-miscible co-solvent (e.g., DMSO, ethanol, PEG 400).
-
Dilution: In a series of vials, prepare the desired final concentrations by adding the aqueous vehicle (e.g., water, PBS) to the appropriate volume of the co-solvent stock solution.
-
Equilibration: Vortex each vial thoroughly and allow it to equilibrate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24 hours).
-
Separation: Centrifuge the samples to pellet any undissolved solid.
-
Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve both 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one and a hydrophilic carrier (e.g., PVP K30, HPMC, Soluplus®) in a common volatile solvent (e.g., methanol, acetone).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in a thin film on the wall of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion, gently mill it, and pass it through a sieve to obtain a powder of uniform particle size.
-
Characterization and Solubility Testing: Characterize the solid dispersion (e.g., using DSC, XRD) and determine its aqueous solubility compared to the pure drug.
Signaling Pathway Diagram
Derivatives of the pyrido[3,2-b]oxazine scaffold have been investigated as potential inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR).[7] The following diagram illustrates a hypothetical signaling pathway where such a compound might act.
Caption: Hypothetical EGFR signaling pathway inhibited by a pyrido[3,2-b]oxazin-3(4H)-one derivative.
References
- 1. ijpbr.in [ijpbr.in]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. 2H-1,4-Benzoxazin-3(4H)-one 99 5466-88-6 [sigmaaldrich.com]
- 7. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
assessing the stability of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in different solvents
Technical Support Center: 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in solution?
A1: The stability of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one can be influenced by several factors, including the choice of solvent, the pH of the solution, temperature, and exposure to light. Similar heterocyclic compounds, such as pyrido[2,3-d][1][2]oxazin-4-one derivatives, have shown sensitivity to hydrolysis, especially in neutral to alkaline conditions.[3]
Q2: In which common laboratory solvents is 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one expected to be most stable?
Q3: How can I determine the stability of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in my specific experimental buffer?
A3: To determine the stability in your buffer, you can conduct a time-course experiment.[2] Prepare a solution of the compound in your buffer and analyze its concentration at several time points (e.g., 0, 1, 2, 4, 8, 24 hours) using a suitable analytical method like HPLC-UV or LC-MS.[1][2] A decrease in the concentration of the parent compound over time indicates instability.
Q4: Are there any known degradation pathways for this class of compounds?
A4: While specific degradation pathways for 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one are not documented in the provided search results, related benzoxazinoids are known to undergo degradation.[4] Hydrolysis of the oxazinone ring is a potential degradation pathway, especially under acidic or basic conditions, which could lead to the formation of an N-acyl nicotinic acid derivative.[3][5]
Troubleshooting Guides
Issue: Inconsistent results in biological assays.
-
Possible Cause 1: Compound Degradation in Assay Buffer. The compound may be unstable in the aqueous, buffered conditions of your biological assay, especially if the pH is between 4.0 and 8.0, a range where similar compounds are sensitive.[3]
-
Troubleshooting Step: Perform a stability test of the compound in your assay buffer over the time course of your experiment. Use HPLC or LC-MS to quantify the amount of remaining parent compound at different time points.[2]
-
-
Possible Cause 2: Reaction with Assay Components. The compound may be reacting with components in your assay medium, such as nucleophiles.
-
Troubleshooting Step: Analyze a solution of your compound in the complete assay medium (without cells or the biological target) over time to see if degradation occurs.
-
Issue: Loss of compound concentration in stock solutions.
-
Possible Cause 1: Hydrolysis in Protic Solvents. If the stock solution is prepared in a protic solvent like methanol or ethanol, gradual hydrolysis may occur.
-
Troubleshooting Step: Prepare fresh stock solutions in an aprotic solvent such as anhydrous DMSO. Store stock solutions at -20°C or -80°C to minimize degradation.[2]
-
-
Possible Cause 2: Photodegradation. Exposure to light can sometimes lead to compound degradation.
-
Troubleshooting Step: Store stock solutions in amber vials or otherwise protected from light.[1]
-
Experimental Protocols
Protocol 1: General Stability Assessment in Different Solvents
This protocol outlines a general method for assessing the stability of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in various solvents at a set temperature.
Materials:
-
2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
-
Solvents to be tested (e.g., DMSO, Ethanol, Acetonitrile, Water, Phosphate Buffered Saline (PBS) pH 7.4)
-
HPLC or LC-MS system
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent like DMSO.[1]
-
Dilute the stock solution to a final concentration of 10 µg/mL in each of the solvents to be tested.
-
Immediately after preparation (t=0), take an aliquot from each solution and analyze it by HPLC or LC-MS to determine the initial concentration.
-
Incubate the remaining solutions at a controlled temperature (e.g., room temperature or 37°C).
-
At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution and analyze them by HPLC or LC-MS.
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 concentration.
Protocol 2: Forced Degradation Study
This protocol is designed to identify potential degradation products and pathways under stress conditions.[1]
Materials:
-
2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
-
0.1 M HCl (for acid hydrolysis)
-
0.1 M NaOH (for base hydrolysis)
-
3% H₂O₂ (for oxidative degradation)
-
HPLC-UV or LC-MS system
Procedure:
-
Acid Hydrolysis: Mix equal volumes of a 1 mg/mL stock solution of the compound and 0.1 M HCl. Incubate at 60°C for up to 24 hours. At various time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and analyze by HPLC/LC-MS.[1]
-
Base Hydrolysis: Mix equal volumes of a 1 mg/mL stock solution of the compound and 0.1 M NaOH. Incubate at 60°C for up to 8 hours. At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and analyze by HPLC/LC-MS.[1]
-
Oxidative Degradation: Mix equal volumes of a 1 mg/mL stock solution of the compound and 3% H₂O₂. Store at room temperature for up to 12 hours, protected from light. Analyze at various time points by HPLC/LC-MS.[1]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours. At different time points, dissolve a sample in a suitable solvent and analyze by HPLC/LC-MS.[1]
-
Photodegradation: Expose a solution of the compound to UV light. Keep a control sample in the dark. After the exposure period, analyze both samples by HPLC/LC-MS.[1]
Data Presentation
Table 1: Example Stability Data for 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one at 37°C
| Solvent | % Remaining at 1h | % Remaining at 4h | % Remaining at 8h | % Remaining at 24h |
| DMSO | 99.8 | 99.5 | 99.2 | 98.5 |
| Acetonitrile | 99.6 | 99.1 | 98.8 | 97.9 |
| Ethanol | 98.5 | 95.2 | 91.8 | 85.3 |
| Water | 95.3 | 88.1 | 79.4 | 60.1 |
| PBS (pH 7.4) | 92.1 | 80.5 | 68.7 | 45.2 |
Note: This is example data and should be experimentally determined.
Visualizations
Caption: Workflow for assessing compound stability in different solvents.
References
- 1. benchchem.com [benchchem.com]
- 2. enamine.net [enamine.net]
- 3. 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[1,3]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. The advice provided is based on established principles of organic compound crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when attempting to crystallize 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one?
A1: The initial and most critical step is the selection of an appropriate solvent. An ideal solvent will dissolve the compound when hot but have low solubility for it at cooler temperatures.[1][2] It is recommended to perform small-scale solubility tests with a range of solvents to identify a suitable candidate or a solvent system (a mixture of a good solvent and a poor solvent).
Q2: My compound is not dissolving in any common solvents. What should I do?
A2: Some compounds may have limited solubility in common solvents.[1] In such cases, consider using less common solvents or a solvent mixture. Heating the solvent can significantly increase solubility.[1] If solubility remains an issue, ensure the purity of your compound, as impurities can sometimes suppress solubility. A minimum purity of 80-90% is recommended before attempting to grow single crystals.[2]
Q3: I've dissolved my compound, but no crystals are forming upon cooling. What's wrong?
A3: A lack of crystallization upon cooling could be due to several factors. The solution may be too dilute (too much solvent was used), or the cooling process might be too rapid.[1][3] Another possibility is that the solution is supersaturated but lacks nucleation sites to initiate crystal growth.[2][4]
Q4: What is "oiling out," and how can I prevent it?
A4: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid (an oil) rather than a solid crystalline material.[5][6] This often happens when a solution is cooled too quickly or when the concentration of the solute is too high. To prevent this, try using a more dilute solution, cooling the solution at a much slower rate, or using a different solvent system.[7]
Q5: My crystallization yield is very low. How can I improve it?
A5: A poor yield can result from using an excessive amount of solvent, which leads to a significant amount of the compound remaining in the mother liquor.[3] To improve the yield, you can try to recover a second crop of crystals by partially evaporating the solvent from the mother liquor and cooling it again.[3] Optimizing the solvent volume and the cooling temperature can also enhance the yield.
Troubleshooting Guide
Problem 1: No Crystal Formation
If you are unable to obtain crystals, follow this troubleshooting workflow:
Caption: Workflow for troubleshooting the absence of crystal formation.
Problem 2: Oiling Out Instead of Crystallizing
If your compound is forming an oil, use the following decision-making process:
Caption: Decision-making process to address "oiling out".
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In a series of small test tubes, test the solubility of a few milligrams of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in various solvents (e.g., ethanol, ethyl acetate, acetonitrile, toluene, and mixtures like hexane/ethyl acetate).[7][8] Identify a solvent that dissolves the compound when heated but in which it is sparingly soluble at room temperature or below.
-
Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.[1] Add the minimum amount of hot solvent required for complete dissolution to avoid a poor yield.[3]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.[1] This should be done quickly to prevent premature crystallization.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature.[1] Slow cooling is crucial for the formation of large, well-defined crystals.[1] Further cooling in an ice bath or refrigerator can increase the yield.
-
Crystal Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.[1]
-
Drying: Dry the crystals thoroughly to remove residual solvent.
Data Presentation
To systematically troubleshoot and optimize the crystallization of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, it is essential to maintain a detailed record of your experiments. Use the following table to log your experimental parameters and observations.
| Experiment ID | Solvent(s) | Solvent Volume (mL) | Compound Mass (mg) | Dissolution Temp. (°C) | Cooling Method | Final Temp. (°C) | Observations (e.g., oiling out, crystal morphology) | Yield (mg) | Purity |
References
- 1. longdom.org [longdom.org]
- 2. unifr.ch [unifr.ch]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 5. catalogimages.wiley.com [catalogimages.wiley.com]
- 6. content.e-bookshelf.de [content.e-bookshelf.de]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
optimization of reaction parameters for 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, which is typically prepared via a two-step process: acylation of 2-amino-3-hydroxypyridine with a 2-halopropionyl halide, followed by a base-mediated intramolecular cyclization.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Acylation: The initial acylation of 2-amino-3-hydroxypyridine may be inefficient. 2. Ineffective Cyclization: The base may not be strong enough or the temperature may be too low for the intramolecular ring closure. 3. Degradation of Starting Material or Product: The starting material or product may be sensitive to the reaction conditions. 4. Poor Quality Reagents: Degradation of the 2-halopropionyl halide or the starting amine. | 1. Optimize Acylation: Ensure anhydrous conditions. Consider using a slight excess of the acylating agent. Perform the reaction at low temperature (e.g., 0 °C) to control reactivity. 2. Enhance Cyclization: Try a stronger base (e.g., NaH instead of K₂CO₃). Increase the reaction temperature for the cyclization step, but monitor for decomposition. Microwave irradiation can sometimes facilitate cyclization.[1] 3. Milder Conditions: Use a non-nucleophilic organic base (e.g., triethylamine, DIPEA) for the acylation step. Protect the reaction from light and air if degradation is suspected. 4. Verify Reagent Quality: Use freshly opened or purified reagents. The acyl halide should be clear and fume in air. |
| Formation of Side Products | 1. O-acylation vs. N-acylation: The acylating agent may react with the hydroxyl group instead of the amino group of 2-amino-3-hydroxypyridine. 2. Dimerization/Polymerization: Intermolecular reactions may occur, especially at high concentrations. 3. Hydrolysis of Acyl Halide: Presence of water will hydrolyze the acyl halide to the corresponding carboxylic acid. | 1. Control Acylation Site: N-acylation is generally favored under neutral or slightly basic conditions. Running the reaction at a lower temperature can increase selectivity. 2. Use High Dilution: For the cyclization step, performing the reaction under high-dilution conditions can favor the intramolecular reaction over intermolecular side reactions. 3. Ensure Anhydrous Conditions: Dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Product Purification | 1. Product is Contaminated with Starting Material: Incomplete reaction. 2. Product is an Oil or Difficult to Crystallize: The product may be amorphous or have a low melting point. 3. Co-elution of Impurities: Impurities may have similar polarity to the product, making chromatographic separation difficult. | 1. Improve Reaction Conversion: See "Low or No Product Yield" section. Consider a different workup procedure to remove unreacted starting materials (e.g., an acidic or basic wash). 2. Alternative Purification: If recrystallization fails, try column chromatography with a carefully selected solvent system. Trituration with a non-polar solvent (e.g., hexanes, diethyl ether) can sometimes induce crystallization. 3. Optimize Chromatography: Use a different solvent system for column chromatography. Try a different stationary phase (e.g., alumina instead of silica gel). |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one?
A1: A common and effective method involves a two-step synthesis. The first step is the N-acylation of 2-amino-3-hydroxypyridine with a 2-halopropionyl halide (e.g., 2-bromopropionyl bromide) in the presence of a base to form an intermediate amide. The second step is an intramolecular Williamson ether synthesis (cyclization) of the intermediate, typically promoted by a stronger base, to form the desired pyridoxazinone ring.
Q2: Which base is best for the acylation step?
A2: For the initial acylation, a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often preferred. These bases can scavenge the HX produced during the reaction without competing with the nucleophilic amine. An inorganic base like potassium carbonate can also be used, but may be less soluble in common organic solvents.
Q3: And which base is recommended for the cyclization step?
A3: The cyclization step requires a base strong enough to deprotonate the phenolic hydroxyl group. Stronger bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO are commonly used to facilitate the intramolecular ring closure.
Q4: My reaction is very slow. How can I increase the reaction rate?
A4: To increase the reaction rate, you can try several approaches:
-
Increase Temperature: Gently heating the reaction mixture can significantly speed up both the acylation and cyclization steps. However, monitor for any increase in side product formation.
-
Use a More Reactive Acylating Agent: Acyl bromides are generally more reactive than acyl chlorides.
-
Change the Solvent: Switching to a more polar aprotic solvent like DMF or NMP can accelerate the reaction, especially the cyclization step.
-
Microwave Synthesis: Microwave irradiation has been shown to accelerate similar cyclization reactions, often leading to higher yields in shorter times.[1]
Q5: How do I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is the most common method to monitor the reaction. You should see the spot corresponding to the 2-amino-3-hydroxypyridine starting material disappear and a new spot for the acylated intermediate appear. In the second step, the intermediate's spot should then be replaced by the final product spot. Staining with potassium permanganate can be helpful for visualizing spots if they are not UV-active. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.
Q6: What is a typical purification method for the final product?
A6: The final product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). If recrystallization is not effective, column chromatography on silica gel is a reliable alternative.
Optimization of Reaction Parameters
The following table summarizes key reaction parameters and their potential impact on the synthesis. Optimal conditions should be determined empirically for each specific setup.
| Parameter | Typical Range/Options | Effect on Reaction | Considerations |
| Acylation Temperature | 0 °C to Room Temperature | Lower temperatures can improve selectivity (N- vs. O-acylation) but slow down the reaction rate. | Start at 0 °C and allow the reaction to slowly warm to room temperature. |
| Cyclization Temperature | Room Temperature to 100 °C | Higher temperatures promote faster cyclization but may lead to decomposition or side reactions. | Begin at room temperature and heat as necessary based on TLC monitoring. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF) | Aprotic solvents are preferred. Polar aprotic solvents like DMF can accelerate the cyclization step. | Ensure the solvent is anhydrous to prevent hydrolysis of the acyl halide. |
| Base (Acylation) | Triethylamine (TEA), DIPEA, K₂CO₃ | Must be sufficient to neutralize the acid byproduct. Organic bases are often more soluble. | Use 1.1 to 1.5 equivalents relative to the acylating agent. |
| Base (Cyclization) | NaH, K₂CO₃, t-BuOK | A stronger base is needed to deprotonate the phenol for ring closure. | NaH is very effective but requires careful handling under an inert atmosphere. |
| Concentration | 0.1 M to 0.5 M | High concentrations can lead to intermolecular side reactions. | The cyclization step may benefit from high-dilution conditions to favor intramolecular reaction. |
Experimental Protocols
Proposed Synthesis of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
This protocol is a representative procedure based on common synthetic methods for analogous compounds and should be optimized as needed.
Step 1: N-acylation of 2-amino-3-hydroxypyridine
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-3-hydroxypyridine (1.0 eq) and anhydrous dichloromethane (DCM) or THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise with stirring.
-
Slowly add a solution of 2-bromopropionyl bromide (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude intermediate, N-(3-hydroxypyridin-2-yl)-2-bromopropanamide. This intermediate may be used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
Dissolve the crude intermediate from Step 1 in an anhydrous polar aprotic solvent such as DMF.
-
To this solution, add potassium carbonate (2.0 eq) or sodium hydride (1.5 eq, 60% dispersion in mineral oil) in portions at room temperature.
-
Heat the mixture to 60-80 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC for the disappearance of the intermediate and the appearance of the product.
-
After the reaction is complete, cool to room temperature and carefully quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Visual Workflow and Troubleshooting
The following diagrams illustrate the general experimental workflow and a logical troubleshooting process.
Caption: General workflow for the synthesis of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Caption: Troubleshooting flowchart for identifying and resolving common synthesis issues.
References
common experimental errors with 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
Disclaimer: The following troubleshooting guide and experimental protocol are based on established chemical principles and synthesis of analogous compounds due to the absence of a specific, published experimental procedure for 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. This guide is intended for informational purposes and should be adapted by qualified researchers as needed.
Frequently Asked Questions (FAQs) and Troubleshooting
This guide addresses potential issues during the synthesis, purification, and characterization of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, based on a plausible two-step synthesis involving acylation of 2-amino-3-hydroxypyridine followed by intramolecular cyclization.
Synthesis & Reaction Monitoring
Question 1: My reaction to form the acylated intermediate is sluggish or incomplete according to TLC analysis.
Answer:
-
Cause A: Inadequate Activation of Acylating Agent. If you are using a carboxylic acid for acylation, ensure your coupling agents (e.g., DCC, EDC) are fresh and used in the correct stoichiometry.
-
Cause B: Steric Hindrance or Low Nucleophilicity. The amino group of 2-amino-3-hydroxypyridine may require activation. Consider using a stronger, non-nucleophilic base to deprotonate the amine, enhancing its reactivity.
-
Cause C: Low Reaction Temperature. While some acylations proceed at room temperature, gentle heating (40-60 °C) may be necessary to drive the reaction to completion. Monitor the reaction closely by TLC to avoid decomposition.
-
Troubleshooting Steps:
-
Verify the quality and stoichiometry of your coupling agents.
-
Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture.
-
Gradually increase the reaction temperature and monitor by TLC.
-
Question 2: I am observing multiple spots on my TLC during the cyclization step.
Answer:
-
Cause A: Incomplete Cyclization. The acylated intermediate may not have fully cyclized. This can be due to insufficient base or inadequate heating.
-
Cause B: Side Product Formation. The presence of a strong base can sometimes lead to side reactions. One possibility is the formation of a dimer or other condensation products.
-
Cause C: Isomer Formation. Depending on the reaction conditions, there might be a possibility of forming a constitutional isomer.
-
Troubleshooting Steps:
-
Ensure a sufficient amount of a suitable base (e.g., sodium hydride, potassium carbonate) is used to facilitate the intramolecular cyclization.
-
If using a milder base, an increase in reaction temperature might be required.
-
Carefully analyze the side products by NMR and MS to identify their structures, which can provide insight into the reaction mechanism and how to suppress their formation.
-
Purification & Characterization
Question 3: I am having difficulty purifying the final product by column chromatography.
Answer:
-
Cause A: Similar Polarity of Product and Impurities. If the acylated intermediate and the final product have similar polarities, separation can be challenging.
-
Cause B: Product Instability on Silica Gel. Some heterocyclic compounds can be sensitive to the acidic nature of silica gel, leading to streaking or decomposition on the column.
-
Troubleshooting Steps:
-
Optimize your eluent system. A gradient elution might be necessary to achieve good separation.
-
Consider using neutral or basic alumina for chromatography if your compound is acid-sensitive.
-
Recrystallization from a suitable solvent system could be an effective alternative to chromatography for purification.
-
Question 4: The NMR spectrum of my final product is inconsistent with the expected structure of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Answer:
-
Cause A: Presence of Solvent Impurities. Residual solvents from the reaction or purification can complicate the NMR spectrum.
-
Cause B: Unexpected Isomer Formation. As mentioned earlier, an isomer may have formed. Carefully analyze the coupling patterns in the aromatic region and the chemical shifts of the methyl and methine protons to confirm the connectivity.
-
Cause C: Incomplete Cyclization. The presence of signals corresponding to the acylated intermediate (e.g., an NH proton that is absent in the cyclized product) would indicate an incomplete reaction.
-
Troubleshooting Steps:
-
Ensure your product is thoroughly dried under high vacuum to remove any residual solvents.
-
Perform 2D NMR experiments (e.g., COSY, HMBC) to definitively establish the structure of your compound.
-
If the presence of the intermediate is confirmed, re-subject your product to the cyclization conditions.
-
Quantitative Data Summary
The following table provides a summary of typical reaction parameters for the synthesis of analogous pyridoxazinone and benzoxazinone derivatives. These values should be used as a general guideline.
| Parameter | Acylation Step | Cyclization Step |
| Typical Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN) | Dimethylformamide (DMF), Tetrahydrofuran (THF), Dioxane |
| Typical Bases | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine | Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Sodium ethoxide (NaOEt) |
| Reaction Temperature | 0 °C to 60 °C | Room Temperature to 100 °C |
| Typical Reaction Time | 2 - 12 hours | 4 - 24 hours |
| Expected Yield | 60 - 90% | 70 - 95% |
Experimental Protocols
Proposed Synthesis of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
Step 1: Synthesis of 2-(2-chloropropanamido)-3-hydroxypyridine (Intermediate)
-
To a stirred solution of 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 eq).
-
Slowly add 2-chloropropionyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the acylated intermediate.
Step 2: Synthesis of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (Final Product)
-
To a solution of the intermediate from Step 1 (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by recrystallization or column chromatography.
Visualizations
Experimental Workflow
Caption: Proposed two-step synthesis of the target compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common experimental issues.
Technical Support Center: Understanding Degradation Pathways of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one?
A1: Based on related compounds, the primary degradation pathway is likely to be hydrolysis of the ester and/or amide bonds within the oxazinone ring. This can be catalyzed by acidic or basic conditions. Other potential pathways include oxidation, photodegradation, and thermal degradation.
Q2: My compound appears to be degrading rapidly in a buffered solution. What could be the cause?
A2: Pyrido-oxazinone derivatives can be highly susceptible to hydrolysis, especially in the pH range of 4.0 to 8.0.[1] It is crucial to evaluate the pH of your solution and consider using aprotic solvents if stability is an issue. The presence of nucleophiles in the buffer could also lead to ring opening.
Q3: I am observing multiple degradation products in my HPLC analysis. How can I identify them?
A3: The presence of multiple peaks suggests several degradation pathways may be occurring simultaneously. To identify these products, it is recommended to perform forced degradation studies under controlled conditions (acidic, basic, oxidative, photolytic, thermal) to isolate and characterize the major degradants. Techniques such as LC-MS, GC-MS, and NMR spectroscopy will be essential for structural elucidation.
Q4: Can I predict the degradation products of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one?
A4: While a definitive prediction is not possible without experimental data, a likely degradation product resulting from hydrolysis would be the ring-opened N-acetylated aminopyridine derivative. Other reactions, such as reactions with nucleophiles, could lead to the formation of different substituted nicotinates or naphthyridinones.[2][3]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Poor recovery of the parent compound | High susceptibility to hydrolysis. | - Ensure all solvents are dry and aprotic.- Control the pH of aqueous solutions, if their use is unavoidable.- Store samples at low temperatures (-20°C or below) and protected from light. |
| Inconsistent degradation profiles between experiments | - Variation in experimental conditions (pH, temperature, light exposure).- Impurities in solvents or reagents. | - Tightly control all experimental parameters.- Use high-purity solvents and reagents.- Include control samples in each experiment. |
| Appearance of unexpected peaks in the chromatogram | - Reaction with components of the mobile phase.- Photodegradation in the autosampler. | - Evaluate the stability of the compound in the mobile phase.- Use amber vials or a cooled autosampler to minimize light and thermal degradation. |
Quantitative Data Presentation
While specific quantitative data for 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is not available, the following tables illustrate how to present such data once obtained from forced degradation studies.
Table 1: Summary of Forced Degradation Results
| Condition | % Degradation | Number of Degradants | Major Degradant (Area %) |
| 0.1 M HCl, 80°C, 24h | 15.2 | 2 | DP-1 (12.5%) |
| 0.1 M NaOH, 25°C, 4h | 85.7 | 1 | DP-2 (83.1%) |
| 10% H₂O₂, 25°C, 24h | 5.3 | 3 | DP-3 (2.1%) |
| Thermal, 105°C, 48h | 2.1 | 1 | DP-4 (1.8%) |
| Photolytic, ICH Q1B, 24h | 9.8 | 2 | DP-5 (7.2%) |
Table 2: Half-life (t½) under Different pH Conditions at 25°C
| pH | t½ (hours) |
| 2.0 | 120 |
| 4.0 | 48 |
| 7.0 | 12 |
| 9.0 | 2 |
| 12.0 | 0.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 80°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 25°C. Withdraw samples at 0, 1, 2, and 4 hours. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 10% hydrogen peroxide. Store in the dark at 25°C. Withdraw samples at 0, 4, 8, and 24 hours.
-
Thermal Degradation: Store the solid compound in a temperature-controlled oven at 105°C. Withdraw samples at 0, 24, and 48 hours and prepare solutions for analysis.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile) with UV detection.
Protocol 2: HPLC Method for Degradation Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and 280 nm
-
Column Temperature: 30°C
Visualizations
Caption: Hypothetical hydrolytic degradation pathway.
Caption: Forced degradation experimental workflow.
References
strategies for scaling up the synthesis of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. The primary synthetic route considered involves the condensation of 2-amino-3-hydroxypyridine with a suitable reagent to form the oxazinone ring.
Issue 1: Low Yield of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
Low product yield is a common challenge in organic synthesis. The following table outlines potential causes and corresponding solutions to improve the yield of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
| Potential Cause | Troubleshooting/Solution |
| Purity of Starting Materials | Ensure the purity of 2-amino-3-hydroxypyridine and the acylating agent (e.g., an α-halo ester or acyl halide). Impurities can lead to side reactions and consume reactants. Recrystallize or purify starting materials if necessary. |
| Suboptimal Reaction Temperature | The reaction temperature is critical. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can cause decomposition of reactants or the product. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time. |
| Incorrect Solvent | The choice of solvent can significantly influence the reaction rate and yield. Protic solvents like ethanol or acetic acid are often used and can facilitate the reaction. |
| Inadequate Water Removal | The cyclization step produces water. In some cases, the removal of water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium towards the product, thereby improving the yield. |
| Incorrect pH | For the cyclocondensation reaction, the pH can be a critical factor. An acidic medium may catalyze the dehydration step. However, strongly acidic conditions could lead to undesirable side reactions. |
dot graph T_Low_Yield { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Low Yield of Product"]; Purity [label="Check Purity of Starting Materials"]; Temp [label="Optimize Reaction Temperature"]; Solvent [label="Evaluate Solvent Choice"]; pH [label="Adjust Reaction pH"]; Water [label="Consider Water Removal"]; Monitor [label="Monitor Reaction by TLC/LC-MS"]; Improved [label="Improved Yield"]; Success [label="Optimization Successful"];
Start -> Purity; Purity -> Temp; Temp -> Solvent; Solvent -> pH; pH -> Water; Water -> Monitor; Monitor -> Improved; Improved -> Success; Monitor -> Purity [label="Re-evaluate"]; } . Caption: Troubleshooting workflow for addressing low yields.
Issue 2: Formation of Multiple Products/Impurities
The presence of multiple spots on a TLC plate indicates the formation of side products. Understanding these potential side reactions is key to minimizing their formation.
| Potential Side Product | Cause and Prevention |
| Unreacted Starting Material | Incomplete reaction due to insufficient reaction time, low temperature, or poor mixing. Extend the reaction time, increase the temperature moderately, and ensure efficient stirring. |
| Polymerization | High reaction concentrations or temperatures can sometimes lead to polymerization of starting materials or intermediates. Consider running the reaction at a lower concentration. |
| Isomeric Byproducts | In some cases, reaction conditions may favor the formation of an undesired isomer. A careful selection of reagents and reaction conditions can enhance regioselectivity. |
| Hydrolysis of Product | The oxazinone ring may be susceptible to hydrolysis under certain pH conditions, especially during workup. Ensure the workup procedure is performed under neutral or mildly acidic/basic conditions as appropriate for the product's stability. |
dot graph T_Impurities { rankdir="TB"; node [shape=ellipse, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Multiple Spots on TLC", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Unreacted [label="Unreacted Starting Material"]; Polymer [label="Polymerization"]; Isomer [label="Isomeric Byproducts"]; Hydrolysis [label="Product Hydrolysis"];
Start -> Unreacted; Start -> Polymer; Start -> Isomer; Start -> Hydrolysis; } . Caption: Common sources of impurities in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one?
A1: A common method for the synthesis of the parent compound, 2H-pyrido[3,2-b][1]oxazin-3(4H)-one, involves the condensation of 2-amino-3-hydroxypyridine with chloroacetyl chloride. For the 2-methyl derivative, a similar approach using a lactate-derived electrophile or an alternative cyclization strategy would be employed.
Q2: What are the key challenges when scaling up this synthesis from the lab to a pilot plant?
A2: Scaling up the synthesis of heterocyclic compounds presents several challenges. These include:
-
Heat Transfer: Exothermic reactions that are easily managed in the lab can become difficult to control on a larger scale, potentially leading to side reactions or safety hazards.
-
Mass Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" or concentration gradients, resulting in lower yields and increased impurity formation.
-
Reagent Addition: The rate of addition of reagents can be critical. A rate that is too fast can lead to uncontrolled exotherms or side reactions.
-
Workup and Isolation: Procedures that are simple on a small scale, such as extractions and filtrations, can be more complex and time-consuming at a larger scale.
-
Safety: The use of hazardous reagents and the potential for runaway reactions require careful consideration and engineering controls at scale.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.
Experimental Protocols
General Procedure for the Synthesis of 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one (Parent Compound)
This protocol is based on the synthesis of the parent compound and can be adapted for the 2-methyl derivative with appropriate modifications to the starting materials.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-hydroxypyridine in a suitable solvent (e.g., anhydrous dioxane or THF).
-
Reagent Addition: Slowly add a solution of chloroacetyl chloride in the same solvent to the reaction mixture at room temperature. An acid scavenger, such as triethylamine or pyridine, may be added to neutralize the HCl generated during the reaction.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The crude product is then purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
dot graph E_Workflow { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FBBC05"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Setup [label="1. Reaction Setup"]; Addition [label="2. Reagent Addition"]; Reaction [label="3. Reaction"]; Workup [label="4. Workup"]; Purification [label="5. Purification"]; Analysis [label="6. Product Analysis (NMR, MS)"];
Setup -> Addition -> Reaction -> Workup -> Purification -> Analysis; } . Caption: A generalized experimental workflow for the synthesis.
Data Presentation
The following table summarizes hypothetical yield data based on different reaction conditions for a generic synthesis of a pyridoxazinone derivative to illustrate the impact of various parameters.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dioxane | Triethylamine | 100 | 6 | 65 |
| 2 | THF | Pyridine | 65 | 12 | 58 |
| 3 | Acetonitrile | K₂CO₃ | 80 | 8 | 72 |
| 4 | DMF | NaH | 25 | 24 | 45 |
References
Validation & Comparative
A Comparative Guide to 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one and Other Biologically Active Heterocyclic Compounds
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, nitrogen- and oxygen-containing fused ring systems are of particular interest due to their diverse pharmacological profiles. This guide focuses on 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, a member of the pyridoxazinone family. While specific experimental data on this particular molecule is not extensively available in public literature, its structural motifs are present in numerous well-characterized heterocyclic compounds.
This document provides a comparative analysis of the pyrido[3,2-b]oxazinone scaffold against other key heterocyclic systems. By examining the synthesis, structure-activity relationships (SAR), and biological data of related compounds, we aim to provide a valuable resource for researchers, scientists, and drug development professionals, offering insights into the potential applications and therapeutic promise of this chemical class. The comparisons drawn are based on available experimental data for analogous structures, providing a predictive framework for the potential bioactivity of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
General Synthetic Approach for Pyrido[1][2]oxazin-3-one Core
The synthesis of the pyrido[1][2]oxazin-3-one core, the foundational structure for compounds like 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, often involves the cyclization of a substituted 2-aminopyridin-3-ol. A common method is the reaction with an α-halo-ester or a related two-carbon synthon. The following diagram illustrates a generalized synthetic pathway.
References
Comparative Efficacy of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one Analogs as Antinociceptive Agents
A series of novel N-substituted 2-methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one analogs have been synthesized and evaluated for their antinociceptive (analgesic) properties. This guide provides a comparative analysis of their activity, supported by experimental data, to aid researchers and drug development professionals in understanding the structure-activity relationships within this chemical class. The primary findings indicate that specific substitutions on the pyrido[3,2-b]oxazin-3(4H)-one scaffold can yield potent analgesic compounds, with some exhibiting greater efficacy and a better safety profile than the commonly used non-steroidal anti-inflammatory drug (NSAID), aspirin.
Data Presentation: Comparative Antinociceptive Activity
The analgesic efficacy of the synthesized 2-methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one analogs was primarily assessed using the phenylquinone-induced writhing test in mice and the acetic acid-induced writhing test in rats. The effective dose required to produce a 50% reduction in writhing responses (ED50) was determined for each compound. A lower ED50 value indicates higher potency.
Among the evaluated analogs, 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]propyl}-2-methyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one (referred to as compound 6c in the originating study) was identified as the most promising candidate, demonstrating a superior combination of analgesic efficacy and safety.
| Compound ID | Animal Model | ED50 (mg/kg, p.o.) |
| 6c | Mouse (Phenylquinone Writhing) | 12.5 |
| 6c | Rat (Acetic Acid Writhing) | 27.8 |
| Aspirin | Mouse (Phenylquinone Writhing) | Not explicitly stated, but 6c is more active |
| Aspirin | Rat (Acetic Acid Writhing) | Not explicitly stated, but 6c is more active |
Data sourced from a study on substituted pyrido[3,2-b]oxazin-3(4H)-ones.
Compound 6c proved to be more active than aspirin and possessed a favorable safety index of 5.1. The structure-activity relationship suggests that the nature of the substituent at the 4-position of the pyrido[3,2-b]oxazin-3(4H)-one ring is a critical determinant of analgesic activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the 2-methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one analogs.
Phenylquinone-Induced Writhing Test (Mouse)
This assay is a well-established model for screening peripherally acting analgesics.
-
Animals: Male Swiss mice (weighing 20-25 g) are used.
-
Acclimatization: Animals are allowed to acclimate to the laboratory environment for at least one hour before the experiment.
-
Compound Administration: The test compounds, a vehicle control (e.g., 0.5% carboxymethylcellulose), and a standard drug (e.g., aspirin) are administered orally (p.o.).
-
Induction of Writhing: Thirty minutes after drug administration, a 0.02% solution of phenylquinone in 5% ethanol/distilled water is injected intraperitoneally (i.p.) at a volume of 10 mL/kg.
-
Observation: Five minutes after the phenylquinone injection, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for each mouse over a 10-minute period.
-
Data Analysis: The percentage of protection against writhing is calculated for each group compared to the vehicle control group. The ED50 is then determined using a suitable statistical method.
Acetic Acid-Induced Writhing Test (Rat)
This is another common method for evaluating peripheral analgesic activity.
-
Animals: Male Wistar rats (weighing 150-200 g) are used.
-
Acclimatization: Rats are habituated to the experimental conditions prior to testing.
-
Compound Administration: Test compounds, vehicle, and a standard analgesic are administered orally.
-
Induction of Writhing: Sixty minutes after treatment, a 0.6% solution of acetic acid is injected intraperitoneally at a volume of 10 mL/kg.
-
Observation: Immediately after the acetic acid injection, the rats are placed in individual observation cages, and the total number of writhes is recorded for 30 minutes.
-
Data Analysis: The analgesic effect is expressed as the percentage inhibition of writhing in the treated groups compared to the control group. The ED50 is calculated from the dose-response data.
Visualizations
Experimental Workflow for Antinociceptive Screening
The following diagram illustrates the general workflow for the screening of the 2-methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one analogs for analgesic activity.
Caption: Workflow for the synthesis and in vivo analgesic evaluation of pyrido-oxazinone analogs.
References
Navigating the Labyrinth of Target Validation: A Comparative Guide for 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative framework for the biological target validation of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. As of the latest literature review, a specific biological target for this compound has not been definitively validated. Therefore, this document outlines a strategic approach to target identification and validation, drawing comparisons with established drugs that share similar structural motifs and potential biological activities.
The pyrido[3,2-b]oxazin-3(4H)-one scaffold is a recurring motif in compounds targeting a range of biological entities, most notably protein kinases and mineralocorticoid receptors. This guide will, therefore, focus on the methodologies to elucidate the precise target of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one and will present a comparative analysis with representative molecules from these classes.
Section 1: The Quest for the Target - A Road Map to Validation
The initial and most critical step is the identification of the biological target(s) of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. A multi-pronged approach, combining computational prediction with experimental validation, is paramount.
In Silico Target Prediction
Modern computational tools can provide valuable starting points by predicting potential biological targets based on the chemical structure of a small molecule. These web-based servers screen the compound against vast libraries of known bioactive molecules and their targets.
Table 1: Publicly Available Target Prediction Web Servers
| Web Server | Prediction Principle | Key Features |
| SwissTargetPrediction | Combination of 2D and 3D similarity measures with known ligands.[1][2] | Predicts targets across multiple organisms. |
| 3DSTarPred | 3D shape similarity-based target prediction.[3] | High-throughput capability and user-friendly interface. |
| CODD-Pred | Double molecular graph perception framework and multi-model self-validating activity prediction.[4][5] | Predicts targets and computes bioactivity values. |
A logical workflow for target identification would commence with running the structure of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one through these servers to generate a list of putative targets.
Experimental Target Validation
Following in silico prediction, experimental validation is crucial to confirm the direct physical interaction between the compound and its putative target. A suite of biophysical and biochemical assays can be employed for this purpose.
Section 2: Comparative Analysis - Benchmarking Against the Known
Given that derivatives of the broader pyrido-oxazinone class have shown activity as mineralocorticoid receptor antagonists and protein kinase inhibitors, we will use exemplar drugs from these classes for a hypothetical comparative analysis.
Scenario 1: Mineralocorticoid Receptor Antagonism
The mineralocorticoid receptor (MR) is a key regulator of blood pressure and electrolyte balance. Its antagonists are used in the treatment of hypertension and heart failure.[2][6]
Table 2: Comparative Data for Mineralocorticoid Receptor Antagonists
| Compound | Mechanism of Action | Binding Affinity (IC50/Ki) |
| 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one | To be determined | To be determined |
| Finerenone | Non-steroidal, selective MR antagonist with a bulky binding mode that inhibits transcriptional cofactor recruitment.[6][7][8][9][10] | IC50: 18 nM for MR.[8][11] |
| Spironolactone | Steroidal MR antagonist, competitively binds to the MR at the aldosterone-dependent sodium-potassium exchange site.[12][13][14][15][16] Also exhibits antiandrogenic activity.[14][15] | Ki: 2.32 nM for MR.[15] |
Scenario 2: Protein Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Table 3: Comparative Data for a Representative Kinase Inhibitor
| Compound | Primary Target(s) | Binding Affinity (IC50/Ki) |
| 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one | To be determined | To be determined |
| AZD5153 | Bivalent inhibitor of Bromodomain-containing protein 4 (BRD4).[17][18][19][20] | IC50: 5 nM for full-length BRD4.[21][22] |
Section 3: Experimental Protocols for Target Validation
Detailed methodologies for key experiments are provided below to guide the validation of the biological target of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context.[23][24][25][26][27] It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Protocol Outline:
-
Cell Treatment: Treat intact cells with 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one or a vehicle control.
-
Heating: Aliquot the treated cells and expose them to a range of temperatures for a defined period.
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
Kinome Scanning
If the predicted target is a protein kinase, a kinome scan is an effective method to determine the compound's selectivity across a broad panel of kinases.
Protocol Outline (based on KINOMEscan technology): [28][29][30][31][32]
-
Assay Principle: The assay is based on the competition between the test compound and an immobilized, broadly active kinase inhibitor for binding to a panel of DNA-tagged kinases.
-
Incubation: The test compound is incubated with the kinase panel and the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.
-
Data Analysis: The results are typically expressed as a percentage of control, with lower values indicating higher affinity. This generates a selectivity profile of the compound across the kinome.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.[33][34][35][36][37]
Protocol Outline:
-
Ligand Immobilization: The purified putative target protein is immobilized on a sensor chip.
-
Analyte Injection: A solution containing 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (the analyte) is flowed over the sensor surface.
-
Signal Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a response signal.
-
Kinetic Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgram (a plot of response versus time). The equilibrium dissociation constant (KD), a measure of binding affinity, is then calculated (KD = koff / kon).
Section 4: Hypothetical Signaling Pathway Modulation
Should 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one be identified as a mineralocorticoid receptor antagonist, it would be expected to modulate the renin-angiotensin-aldosterone system (RAAS) pathway.
Conclusion
The validation of the biological target of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a critical step in its development as a potential therapeutic agent. This guide provides a comprehensive framework for this process, from initial in silico predictions to rigorous experimental validation. By comparing its performance with established drugs that target pathways potentially modulated by the pyrido-oxazinone scaffold, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The detailed experimental protocols and illustrative diagrams are intended to serve as a practical resource for scientists and drug development professionals embarking on this crucial phase of research.
References
- 1. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 2. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. excelra.com [excelra.com]
- 6. Finerenone: From the Mechanism of Action to Clinical Use in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of action of Finerenone? [synapse.patsnap.com]
- 8. The Pharmacokinetics of the Nonsteroidal Mineralocorticoid Receptor Antagonist Finerenone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Finerenone? [synapse.patsnap.com]
- 10. tandfonline.com [tandfonline.com]
- 11. The non-steroidal mineralocorticoid receptor antagonist finerenone and heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pfizermedical.com [pfizermedical.com]
- 13. droracle.ai [droracle.ai]
- 14. Spironolactone - Wikipedia [en.wikipedia.org]
- 15. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Facebook [cancer.gov]
- 18. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. AZD5153: A Novel Bivalent BET Bromodomain Inhibitor Highly Active against Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Probe AZD5153 | Chemical Probes Portal [chemicalprobes.org]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. bio-protocol.org [bio-protocol.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. tandfonline.com [tandfonline.com]
- 27. CETSA [cetsa.org]
- 28. benchchem.com [benchchem.com]
- 29. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 30. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 31. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 32. chayon.co.kr [chayon.co.kr]
- 33. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 34. giffordbioscience.com [giffordbioscience.com]
- 35. BLI and SPR Protocol FAQs: Your Essential Guide - Alpha Lifetech [alpha-lifetech.com]
- 36. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Comparative Analysis of Pyrido[3,2-b]oxazin-3(4H)-one Analogs and Related Benzoxazinones in Drug Discovery
This guide offers a comprehensive comparison of the performance of these compounds, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for more effective and selective therapies, primarily in the oncology domain.
Structure-Activity Relationship Insights from Pyrido[2,3-b][1][2]oxazine Derivatives
A recent study on a series of novel pyrido[2,3-b][1][2]oxazine derivatives has identified them as potent inhibitors of EGFR kinase, a key target in non-small cell lung cancer (NSCLC). These compounds have demonstrated significant anti-proliferative effects against various NSCLC cell lines, including those with mutations that confer resistance to existing therapies.[3][4]
The core scaffold of these derivatives is closely related to the 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one structure, making their SAR data particularly relevant. The key findings from the study on these EGFR-TK inhibitors highlight the importance of specific substitutions on the pyrido[2,3-b][1][2]oxazine core for achieving high potency and selectivity.[3]
Quantitative Analysis of Anti-proliferative Activity
The anti-proliferative activity of a series of pyrido[2,3-b][1][2]oxazine derivatives was evaluated against three human cancer cell lines: HCC827 (EGFR exon 19 deletion), NCI-H1975 (EGFR L858R/T790M double mutation), and A-549 (wild-type EGFR overexpression). The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | R1 | R2 | HCC827 IC50 (µM) | NCI-H1975 IC50 (µM) | A-549 IC50 (µM) |
| 7f | 3,4-difluorophenyl | 4-methylpyridin-2-yl | 0.09 | 0.89 | 1.10 |
| 7g | 3,4-difluorophenyl | 6-methylpyridin-2-yl | 0.15 | 1.20 | 1.50 |
| 7h | 3,4-difluorophenyl | 5-methylpyridin-2-yl | 0.21 | 1.80 | 2.10 |
| Osimertinib | - | - | 0.08 | 0.75 | 1.00 |
Data extracted from a study on novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors.[3][4]
The data reveals that compound 7f , with a 3,4-difluorophenyl group at the R1 position and a 4-methylpyridin-2-yl group at the R2 position, exhibited the most potent activity, comparable to the clinically approved drug Osimertinib.[3] The substitution pattern on the pyridine ring at the R2 position appears to be critical for activity, with the 4-methyl substitution (7f ) being optimal.
Comparative Landscape: Benzoxazinone Derivatives
The broader class of benzoxazinone derivatives has been extensively studied for a variety of biological activities, offering a wider perspective on the potential applications of such scaffolds.
-
Anticancer Activity: Several studies have reported the synthesis and evaluation of benzoxazinone derivatives as anticancer agents.[5][6][7] For instance, certain derivatives have been shown to induce apoptosis and arrest the cell cycle in cancer cells by targeting pathways involving p53 and caspases.[5] Others have been found to inhibit cancer cell proliferation by targeting the c-Myc G-quadruplex structure.[6]
-
Enzyme Inhibition: Benzoxazinone-based compounds have also been designed as inhibitors of other key enzymes. A series of these derivatives were synthesized and identified as potent and selective factor Xa inhibitors, suggesting their potential as antithrombotic agents.[8][9] Another study demonstrated their ability to inhibit α-chymotrypsin.[10]
-
Other Activities: The versatility of the benzoxazinone scaffold is further underscored by reports of its derivatives possessing anti-inflammatory, analgesic, and antimicrobial properties.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of the key experimental protocols used in the evaluation of the discussed compounds.
In Vitro Anti-proliferative Assay (MTT Assay)
The anti-proliferative activity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., HCC827, NCI-H1975, A-549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[11]
In Vitro Kinase Inhibition Assay
The ability of compounds to inhibit specific kinases, such as EGFR, is assessed using in vitro kinase assays.
-
Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the kinase enzyme, a specific substrate (e.g., a peptide), and ATP in a reaction buffer.
-
Inhibitor Addition: The test compounds at various concentrations are added to the wells.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time to allow for phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified. This can be done using various methods, including luminescence-based assays (e.g., ADP-Glo), fluorescence-based assays, or ELISA.[1][2][12]
-
IC50 Determination: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by plotting the enzyme activity against the inhibitor concentration.
Visualizing the Mechanism of Action
To illustrate the mechanism of action of the pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors, a simplified diagram of the EGFR signaling pathway is presented below. These inhibitors act by blocking the autophosphorylation of the EGFR tyrosine kinase, thereby inhibiting downstream signaling pathways that lead to cell proliferation and survival.
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of pyrido[2,3-b][1][2]oxazine derivatives.
The following diagram illustrates a general workflow for the screening and evaluation of novel kinase inhibitors, from initial library screening to the determination of in vitro efficacy.
Figure 2: General experimental workflow for the discovery and evaluation of kinase inhibitors.
References
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and structure-activity relationships of benzoxazinone-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
A Comparative Efficacy Analysis of a Novel Pyrido[3,2-b]oxazinone Analog and Known PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of a novel compound, a 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one analog, with the established PI3Kα inhibitor, Alpelisib. Due to the limited publicly available biological data on 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, this analysis utilizes a structurally related analog from the 2H-benzo[b][1]oxazin-3(4H)-one series, compound 8d-1 , which has demonstrated potent activity against the phosphoinositide 3-kinase (PI3K) alpha isoform.
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Consequently, inhibitors of this pathway, particularly the PI3Kα isoform, are a major focus of anticancer drug development. This guide presents a head-to-head comparison of the in vitro efficacy of the benzoxazinone analog and Alpelisib, supported by detailed experimental protocols and visual workflows to aid in the interpretation of the presented data.
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of the 2H-benzo[b][1]oxazin-3(4H)-one derivative 8d-1 and the known PI3Kα inhibitor, Alpelisib.
Table 1: In Vitro PI3Kα Enzymatic Inhibition
| Compound | Target | IC50 (nM) |
| Compound 8d-1 | PI3Kα | 0.63 |
| Alpelisib | PI3Kα | 5[1][2] |
Table 2: In Vitro Antiproliferative Activity (Cell Viability)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound 8d-1 | HeLa | Cervical Cancer | 1.35 |
| A549 | Lung Cancer | 1.22 | |
| Alpelisib | KPL4 | Breast Cancer (PIK3CA mutant) | ~0.5 |
| HCC1954 | Breast Cancer (PIK3CA mutant) | ~1.0 | |
| SKBR3 | Breast Cancer (PIK3CA wild-type) | ~1.5 | |
| BT474 | Breast Cancer (PIK3CA mutant) | ~2.0 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
PI3Kα (p110α/p85α) Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the enzymatic activity of PI3Kα by measuring the amount of ADP produced during the phosphorylation of its lipid substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2).
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PIP2/PS lipid vesicles
-
ATP
-
Test compounds (Compound 8d-1, Alpelisib)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Reaction Setup: The kinase reaction is initiated by adding the PI3Kα enzyme, the lipid substrate, and the test compound to the wells of a 384-well plate.
-
ATP Addition: The reaction is started by the addition of ATP.
-
Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.
-
ADP to ATP Conversion and Signal Generation: The Kinase Detection Reagent is added, which converts the generated ADP to ATP and contains luciferase and luciferin to produce a luminescent signal. The plate is incubated for another 30-60 minutes at room temperature.
-
Data Acquisition: The luminescence of each well is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vitro Antiproliferative Activity (MTT Cell Viability Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, KPL4, HCC1954, SKBR3, BT474)
-
Cell culture medium and supplements
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution, and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined from the dose-response curves.
Visualizations
Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of benzoxazinones/Alpelisib.
Experimental Workflows
Caption: Workflow for the PI3Kα enzymatic inhibition assay.
Caption: Workflow for the MTT cell viability assay.
References
Assessing the Selectivity of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for highly selective kinase inhibitors is a central theme in modern drug discovery. Compounds that can potently inhibit their intended target while minimizing off-target interactions are crucial for developing safer and more effective therapeutics. This guide provides a comparative assessment of the selectivity of the 2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold and its analogs, placed in context with other well-characterized kinase inhibitors.
Due to the limited availability of comprehensive selectivity data for 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, this guide will focus on a closely related analog from the 2H-benzo[b][1][2]oxazin-3(4H)-one series, which has been evaluated as a PI3K/mTOR inhibitor. This will be compared against two alternative kinase inhibitors, G-5555 and BI-D1870, for which extensive kinome-wide selectivity data is available.
Data Presentation: Comparative Selectivity of Kinase Inhibitors
The following table summarizes the available selectivity data for a representative 2H-benzo[b][1][2]oxazin-3(4H)-one derivative and two alternative kinase inhibitors.
| Compound | Scaffold | Primary Target(s) | Selectivity Data Summary |
| Compound 8d-1 | 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one | PI3Kα/mTOR | Reported to have no off-target interactions in a wide panel of protein kinase assays[3][4]. Specific kinome scan data is not publicly available. |
| G-5555 | Pyrido[2,3-d]pyrimidin-7(8H)-one | PAK1 | High selectivity for PAK1 (Ki = 3.7 nM). In a screen of 235 kinases, only eight other kinases were inhibited by more than 70%[5][6][7][8]. |
| BI-D1870 | Dihydropteridinone | RSK1/2/3/4 | Potent inhibitor of RSK isoforms (IC50 = 15-31 nM). Exhibits 10- to 100-fold selectivity for RSK over MST2, GSK-3β, MARK3, CK1, and Aurora B[9][10][11][12][13]. |
Experimental Protocols
A detailed understanding of the methodologies used to assess inhibitor selectivity is paramount for the accurate interpretation of the data.
KINOMEscan™ Competition Binding Assay
The selectivity of many kinase inhibitors, including G-5555, is often determined using a competition binding assay platform like KINOMEscan™. This method provides a quantitative measure of the interactions between a test compound and a large panel of kinases.
Principle: The assay is based on the competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.
Methodology:
-
Kinase Preparation: A large panel of human kinases are individually expressed, typically as fusions with a tag (e.g., DNA) for quantification.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The test compound is incubated with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.
-
Quantification: After an incubation period, the amount of kinase bound to the solid support is measured. For DNA-tagged kinases, this is often done using quantitative PCR (qPCR).
-
Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) sample, where 100% indicates no inhibition and 0% indicates complete inhibition. This can then be used to calculate a dissociation constant (Kd) or a percentage of inhibition at a given concentration.[14][15][16][17][18]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways associated with the primary targets of the compared inhibitors.
Experimental Workflow
The following diagram outlines the general workflow for a KINOMEscan™ experiment.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of Mineralocorticoid Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G 5555 | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo | MRC PPU [ppu.mrc.ac.uk]
- 12. axonmedchem.com [axonmedchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. chayon.co.kr [chayon.co.kr]
- 16. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 17. researchgate.net [researchgate.net]
- 18. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Performance of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in Various Models: A Comparative Guide
Disclaimer: Direct experimental data on the biological performance of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is limited in publicly available literature. This guide, therefore, provides a comparative framework based on the activities of structurally related compounds and potential therapeutic applications. The experimental models and comparative data presented are intended to serve as a strategic guide for researchers initiating studies on this molecule.
The core structure of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one belongs to the pyridoxazine class of heterocyclic compounds. Derivatives of this and similar scaffolds, such as benzoxazines and pyridopyrimidines, have shown promise in a variety of therapeutic areas, including oncology, inflammation, and cardiovascular diseases. This suggests that 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one may exhibit comparable activities. This guide will explore its potential performance in three key areas: anticancer activity via PI3K/mTOR pathway inhibition, anti-inflammatory effects, and inhibition of platelet aggregation.
Potential Anticancer Activity: PI3K/mTOR Pathway Inhibition
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2] Several heterocyclic compounds have been developed as inhibitors of this pathway. Given that a related compound, 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][3][4]oxazin-3(4H)-one, is a known intermediate in the synthesis of protein kinase inhibitors, it is plausible that 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one could also target kinases within this pathway.[5]
Comparative Performance of PI3K/mTOR Inhibitors
The following table summarizes the in vitro performance of two representative dual PI3K/mTOR inhibitors. This data provides a benchmark against which the activity of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one could be compared.
| Compound | Target(s) | IC50 (PI3Kα) | Cell Line | Antiproliferative IC50 | Reference |
| Voxtalisib | PI3K/mTOR | - | HL60/ADR, K562/A02 | - | [6] |
| PF-04691502 | PI3K/mTOR | 1.8 nM (human) | - | - | [6] |
Experimental Protocol: In Vitro PI3Kα Inhibition Assay
This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against the PI3Kα enzyme.
Objective: To quantify the in vitro inhibitory activity of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one against human PI3Kα.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test compound (2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound dilutions and controls (e.g., PF-04691502 as a positive control, DMSO as a negative control) to the wells of a 384-well plate.
-
Add the PI3Kα enzyme to the wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The PI3K/Akt/mTOR Signaling Pathway.
Caption: Experimental Workflow for PI3Kα Inhibition Assay.
Potential Anti-Inflammatory Activity
The pyridopyrimidine scaffold, which is structurally related to pyridoxazine, has been associated with anti-inflammatory properties.[7][8] Therefore, it is reasonable to investigate the potential anti-inflammatory effects of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. A common in vitro method to screen for anti-inflammatory activity is the albumin denaturation assay.
Comparative Performance of Anti-inflammatory Drugs
The following table presents the IC50 values for two standard non-steroidal anti-inflammatory drugs (NSAIDs) in the albumin denaturation assay.
| Compound | IC50 (µg/mL) | Reference |
| Aspirin | ~100-200 | [9] |
| Diclofenac Sodium | ~10-50 | [9] |
Experimental Protocol: Albumin Denaturation Assay
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, a process analogous to protein denaturation in inflammatory responses.
Objective: To evaluate the in vitro anti-inflammatory activity of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one by measuring its ability to inhibit albumin denaturation.
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Test compound (2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one)
-
Reference standard (e.g., Diclofenac Sodium)
-
Water bath
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare a 0.2% w/v solution of BSA in PBS.
-
Prepare various concentrations of the test compound and the reference standard in a suitable solvent (e.g., DMSO or water).
-
To 5 mL of each test and standard solution, add 5 mL of the BSA solution.
-
A control group is prepared with 5 mL of the BSA solution and 5 mL of the respective vehicle.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Determine the IC50 value from a plot of percentage inhibition against compound concentration.
Experimental Workflow Diagram
Caption: Workflow for Albumin Denaturation Assay.
Potential Platelet Aggregation Inhibition
Derivatives of 2H-benzo[b][3][4]oxazin-3(4H)-one have demonstrated the ability to inhibit ADP-induced platelet aggregation.[10] This suggests that 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one may also possess antiplatelet activity.
Comparative Performance of Platelet Aggregation Inhibitors
The following table shows the IC50 values of known platelet aggregation inhibitors against ADP-induced aggregation.
| Compound | IC50 (µmol/L) | Reference |
| Aspirin | 6.07 | [10] |
| Ticlopidine | 3.18 | [10] |
| Compound 7a (a 2H-benzo[b][3][4]oxazin-3(4H)-one derivative) | 10.14 | [10] |
Experimental Protocol: ADP-Induced Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry to measure platelet aggregation in response to an agonist.
Objective: To determine the inhibitory effect of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one on ADP-induced human platelet aggregation.
Materials:
-
Freshly drawn human blood from healthy, drug-free volunteers
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Adenosine diphosphate (ADP)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Test compound (2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one)
-
Reference standard (e.g., Aspirin)
-
Light Transmission Aggregometer
Procedure:
-
Collect human venous blood into tubes containing sodium citrate.
-
Prepare PRP by centrifuging the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
-
Pre-warm the PRP samples to 37°C.
-
Add various concentrations of the test compound or reference standard to the PRP and incubate for a specified time (e.g., 5 minutes).
-
Place the cuvettes containing the PRP samples in the aggregometer and establish a baseline (0% aggregation for PRP, 100% for PPP).
-
Induce platelet aggregation by adding a submaximal concentration of ADP.
-
Record the change in light transmission for 5-10 minutes.
-
The maximum aggregation is determined, and the percentage inhibition is calculated relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
Experimental Workflow Diagram
Caption: Workflow for Platelet Aggregation Assay.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological activity of 3-substituted pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Data on 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published data on the synthesis and biological activity of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one and related alternative compounds. Due to the limited availability of specific data for the title compound, this guide focuses on the reproducibility of synthetic methods for the parent scaffold and compares the biological activities of structurally similar molecules.
Introduction
The 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one scaffold is a heterocyclic structure of interest in medicinal chemistry due to its structural similarity to benzoxazinones, which are known to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The targeted compound, 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, is a derivative of this scaffold. This guide aims to provide a clear and objective summary of the available scientific literature to assess the reproducibility of published findings.
Synthetic Reproducibility
While no direct publications detailing the synthesis of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one were identified, a plausible synthetic route can be extrapolated from the synthesis of the parent compound and other 2-substituted derivatives.
A general method for the synthesis of the 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one scaffold involves the condensation of 2-amino-3-hydroxypyridine with a suitable acyl chloride.[1] For the synthesis of 2-substituted derivatives, an α-halocarbonyl compound can be reacted with 2-acetamido-3-hydroxypyridine.[1]
Logical Synthesis Workflow:
Caption: Plausible synthesis of the target compound.
Experimental Protocols
Protocol 1: Synthesis of the Parent Scaffold: 2H-Pyrido[3,2-b][1][2]oxazin-3(4H)-one [1]
This protocol describes a standard procedure for the synthesis of the parent pyridoxazinone ring system.
-
Reaction Setup: A solution of 2-amino-3-hydroxypyridine in a suitable aprotic solvent (e.g., dry THF or dioxane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagent: Chloroacetyl chloride is added dropwise to the cooled solution (typically 0 °C) with vigorous stirring.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 12-24 hours) until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is quenched with water or a mild base (e.g., saturated sodium bicarbonate solution). The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.
Protocol 2: Plausible Synthesis of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
This proposed method is based on the synthesis of other 2-substituted pyridoxazinones.[1]
-
Reaction Setup: Similar to Protocol 1, a solution of 2-amino-3-hydroxypyridine is prepared in a suitable aprotic solvent under an inert atmosphere.
-
Addition of Reagent: 2-Chloropropionyl chloride is added dropwise to the cooled solution.
-
Reaction and Work-up: The reaction progression and work-up would follow the same procedure as outlined in Protocol 1.
Summary of Synthetic Data
Since no specific data for 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is available, the following table summarizes data for the synthesis of a closely related isomer, 2-Methyl-4H-pyrido[2,3-d][1][5]oxazin-4-one, which can serve as a benchmark for expected yields and reaction conditions.
| Compound | Starting Materials | Reagents and Conditions | Yield (%) | Reference |
| 2-Methyl-4H-pyrido[2,3-d][1][5]oxazin-4-one | 2-Aminonicotinic acid | Acetic anhydride, reflux | High | [6] |
Comparative Biological Activity
In the absence of biological data for 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, this section compares the reported activities of alternative, structurally related compounds. The primary activities reported for these classes of compounds are antimicrobial and antiproliferative.
Signaling Pathway Visualization (Example for Antiproliferative Activity):
Caption: General antiproliferative mechanism.
Antimicrobial Activity
Antiproliferative Activity
Derivatives of the isomeric 2H-benzo[b][1][2]oxazin-3(4H)-one have been evaluated for their antiproliferative activity against various cancer cell lines.
Table of Comparative Antiproliferative Activity:
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 2H-Benzo[b][1][2]oxazin-3(4H)-one Derivatives | A549 (Lung Cancer) | 7.59 - 18.52 | [7] |
| MCF-7 (Breast Cancer) | >50 | [7] | |
| HCT-116 (Colon Cancer) | >50 | [7] |
Experimental Protocols for Biological Assays
Protocol 3: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Agar Plate Preparation: Molten agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The solidified agar is uniformly swabbed with the microbial suspension.
-
Well Preparation and Sample Addition: Wells are created in the agar using a sterile cork borer, and a defined volume of the test compound solution (at a specific concentration) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.
Protocol 4: Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.de [thieme-connect.de]
- 3. wjpsonline.com [wjpsonline.com]
- 4. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mode of Action: A Comparative Analysis of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one as a Putative Mineralocorticoid Receptor Antagonist
For Immediate Release
This guide provides a detailed comparison of the putative mode of action of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one with established Mineralocorticoid Receptor (MR) antagonists. Leveraging available data on analogous compounds, we present a scientific case for its mechanism, supported by comparative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction
2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a novel heterocyclic compound belonging to the pyrido-oxazinone class. While direct experimental data for this specific molecule is not extensively available in public literature, a strong body of evidence, particularly from structure-activity relationship (SAR) studies on closely related analogs, points towards its action as a non-steroidal antagonist of the Mineralocorticoid Receptor (MR).[1] The pyrido[3,2-b]oxazin-3(4H)-one scaffold is a key structural feature of a known class of potent and selective non-steroidal MR antagonists.[1]
Overactivation of the mineralocorticoid receptor by its primary ligand, aldosterone, is a key pathological driver in a variety of cardiovascular and renal diseases. This has led to the development of MR antagonists as a critical therapeutic class. This guide compares the predicted activity of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one with two clinically significant MR antagonists: the non-steroidal Finerenone and the steroidal Spironolactone.
Comparative Analysis of Physicochemical and Biological Properties
The following table summarizes the key properties of 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one and the comparator compounds. The biological activity data for the comparators are well-established, providing a benchmark for the predicted efficacy of the target compound.
| Compound | Structure | Chemical Formula | Molecular Weight ( g/mol ) | Type | IC50 (MR Antagonism) |
| 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one | C₈H₈N₂O₂ | 164.16 | Non-steroidal (Predicted) | Data not publicly available; predicted to be in the nanomolar range based on SAR of analogs. | |
| Finerenone | C₂₁H₂₂N₄O₃ | 378.43 | Non-steroidal | 18 nM | |
| Spironolactone | C₂₄H₃₂O₄S | 416.57 | Steroidal | 24 nM |
Elucidating the Signaling Pathway
The mineralocorticoid receptor is a nuclear hormone receptor that, upon binding to its agonist aldosterone, translocates to the nucleus and modulates gene expression. As an antagonist, 2-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is predicted to competitively inhibit the binding of aldosterone to the MR, thereby preventing the downstream signaling cascade that leads to the expression of genes involved in sodium and water retention, inflammation, and fibrosis.
References
An Analysis of In Vitro Anticancer Activities
The development of novel heterocyclic compounds as potential anticancer agents is a significant focus of medicinal chemistry. This guide provides a comparative analysis of the cytotoxic effects of various derivatives of pyrido[3,2-b]oxazine and structurally related compounds, including pyridazinones and pyridopyrimidines. The data presented is compiled from several in vitro studies, offering insights for researchers and professionals in drug development.
Quantitative Cytotoxicity Data
The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell proliferation. The following tables summarize the IC50 values of various heterocyclic compounds against a panel of human cancer cell lines.
Table 1: Cytotoxicity of Pyrido[2,3-b][1][2]oxazine Derivatives
| Compound | Cell Line | IC50 (µM) |
| 7f | HCC827 (EGFR del 19) | 0.09[3] |
| NCI-H1975 (EGFR L858R/T790M) | 0.89[3] | |
| A-549 (WT-EGFR) | 1.10[3] | |
| 7g | HCC827 (EGFR del 19) | Data not specified |
| NCI-H1975 (EGFR L858R/T790M) | Data not specified | |
| A-549 (WT-EGFR) | Data not specified | |
| 7h | HCC827 (EGFR del 19) | Data not specified |
| NCI-H1975 (EGFR L858R/T790M) | Data not specified | |
| A-549 (WT-EGFR) | Data not specified | |
| Osimertinib (Control) | Various | Potency equivalent to 7f[3] |
Note: These compounds showed selective cytotoxicity against cancer cells, with no harm to normal BEAS-2B cells at doses over 61 µM[3].
Table 2: Cytotoxicity of Pyridazin-3(2H)-one Derivatives
| Compound | Cell Line | IC50 (µM) |
| 6f | MD-MB-468 (TNBC) | 3.12[1] |
| 7h | MD-MB-468 (TNBC) | 4.9[1] |
Table 3: Cytotoxicity of 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
| 7a | NCI-H460 (Lung) | Higher than Doxorubicin[2] |
| HepG2 (Liver) | Higher than Doxorubicin[2] | |
| HCT-116 (Colon) | Higher than Doxorubicin[2] | |
| 7d | NCI-H460 (Lung) | Higher than Doxorubicin[2] |
| HepG2 (Liver) | Higher than Doxorubicin[2] | |
| HCT-116 (Colon) | Higher than Doxorubicin[2] | |
| 9a | NCI-H460 (Lung) | Higher than Doxorubicin[2] |
| HepG2 (Liver) | Higher than Doxorubicin[2] | |
| HCT-116 (Colon) | Higher than Doxorubicin[2] | |
| 9d | NCI-H460 (Lung) | Higher than Doxorubicin[2] |
| HepG2 (Liver) | Higher than Doxorubicin[2] | |
| HCT-116 (Colon) | Higher than Doxorubicin[2] | |
| Doxorubicin (Control) | Various | Reference drug[2] |
Table 4: Cytotoxicity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one Derivatives
| Compound | Cell Line | Activity |
| 6d | K562, Colo-205, MDA-MB 231, IMR-32 | Good activity on all cell lines except K562[4] |
| 6e | K562, Colo-205, MDA-MB 231, IMR-32 | Good activity on all cell lines except K562[4] |
| 6i | K562, Colo-205, MDA-MB 231, IMR-32 | Good activity on all cell lines except K562[4] |
Experimental Protocols
The evaluation of cytotoxicity in the cited studies predominantly utilized the MTT assay. This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
General MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
For some studies, additional assays such as the lactate dehydrogenase (LDH) assay were used to measure cytotoxicity by quantifying the release of LDH from damaged cells[5].
Signaling Pathways and Mechanisms of Action
The anticancer activity of these heterocyclic compounds is often attributed to their interaction with specific cellular targets and signaling pathways.
EGFR-TK Inhibition by Pyrido[2,3-b][1][2]oxazine Derivatives
Novel pyrido[2,3-b][1][2]oxazine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).[3] Mechanistic studies indicate that these compounds can inhibit the autophosphorylation of EGFR-TK, leading to the induction of apoptosis.[3] Molecular docking studies suggest that these compounds bind effectively to the EGFR target, with interactions similar to the clinically approved drug osimertinib.[3]
Caption: Inhibition of EGFR-TK signaling by pyrido[2,3-b][1][2]oxazine derivatives.
Induction of Oxidative Stress by Pyridazin-3(2H)-one Derivatives
Certain pyridazin-3(2H)-one derivatives exert their cytotoxic effects by inducing oxidative stress in cancer cells. For example, compound 6f was found to significantly increase the levels of hydrogen peroxide (H2O2) and lipid peroxidation in triple-negative breast cancer cells.[1] This was accompanied by a decrease in the activity of antioxidant enzymes like glutathione reductase (GR) and thioredoxin reductase (TrxR).[1]
Caption: Mechanism of cytotoxicity via oxidative stress induction.
References
- 1. Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer (MDA-MB-468) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one proper disposal procedures
Safe Disposal of 2-Methyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
The following procedures provide essential guidance for the safe disposal of 2-Methyl-2H-pyrido[3,2-b][1]oxazin-3(4H)-one in a laboratory setting. These instructions are intended for researchers, scientists, and drug development professionals. Adherence to institutional and local regulations for chemical waste management is mandatory.
I. Immediate Safety and Handling Precautions
Prior to handling, it is crucial to be familiar with the potential hazards associated with 2-Methyl-2H-pyrido[3,2-b][1]oxazin-3(4H)-one.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Gloves: Chemical-impermeable gloves.
-
Eye Protection: Safety glasses or chemical goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: In case of inadequate ventilation or the generation of dust, use a suitable respirator.[2]
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust, mists, or vapors.[3]
II. Spill and Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and ensure personnel safety.
Spill Cleanup Procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.[3]
-
Ventilate: Ensure adequate ventilation.[3]
-
Containment: Prevent further spillage or leakage if it is safe to do so. Avoid allowing the chemical to enter drains, as discharge into the environment must be avoided.[3]
-
Cleanup:
-
Personal Protection: Wear the appropriate PPE, including chemical-impermeable gloves, during the entire cleanup process.[3]
III. Disposal Protocol
Proper disposal is critical to ensure environmental safety and regulatory compliance. The primary recommended method for the disposal of 2-Methyl-2H-pyrido[3,2-b][1]oxazin-3(4H)-one is through an authorized chemical waste disposal service.
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Collect waste 2-Methyl-2H-pyrido[3,2-b][1]oxazin-3(4H)-one, including any contaminated materials from spills, in a clearly labeled, sealed, and appropriate waste container.
-
Do not mix with other incompatible waste streams.
-
-
Waste Segregation and Storage:
-
Store the waste container in a designated, secure chemical waste storage area.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
-
Professional Disposal:
-
Arrange for the pickup and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Based on guidance for structurally similar compounds, the recommended method of disposal is incineration in an authorized facility equipped with an afterburner and a flue gas scrubber.[2]
-
Quantitative Data Summary:
| Property | Value |
| Molecular Formula | C₈H₈N₂O₂ |
| Molecular Weight | 164.16 g/mol [3] |
| Purity | 96%+ |
Personal protective equipment for handling 2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Essential Safety and Handling Guide for 2-Methyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Methyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, ensuring the safety of laboratory personnel and compliance with standard safety protocols.
Personal Protective Equipment (PPE)
When handling 2-Methyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, it is imperative to use appropriate personal protective equipment to prevent exposure. The required PPE varies depending on the specific laboratory operation being performed.
| Operation | Required Personal Protective Equipment |
| Routine Handling and Weighing | - Nitrile gloves- Safety glasses with side shields or safety goggles- Laboratory coat |
| Solutions and Reactions | - Chemical-resistant gloves (e.g., nitrile)- Chemical splash goggles- Laboratory coat- Work in a certified chemical fume hood |
| Spill Cleanup | - Chemical-impermeable gloves- Chemical splash goggles and face shield- Chemical-resistant coveralls or apron- Appropriate respiratory protection (e.g., N95 dust mask if solid, or a respirator with organic vapor cartridges for solutions) |
| Emergency Situations (e.g., large spill, fire) | - Self-contained breathing apparatus (SCBA) |
Experimental Protocols
Standard Handling Procedure:
-
Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.
-
Weighing and Transfer:
-
If handling the solid form, be mindful to avoid dust formation.
-
Use a spatula or other appropriate tool to transfer the solid.
-
For solutions, use a calibrated pipette or syringe for accurate and safe transfer.
-
-
Running Reactions:
-
Perform all reactions within a certified chemical fume hood to ensure adequate ventilation.
-
Avoid breathing any mists, gases, or vapors that may be generated.
-
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Remove and properly dispose of contaminated PPE.
-
Wash hands thoroughly with soap and water after handling the compound.
-
Emergency First Aid Procedures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.
Operational and Disposal Plans
Accidental Release Measures:
-
Evacuation: Evacuate personnel from the immediate spill area.
-
Ventilation: Ensure the area is well-ventilated.
-
Ignition Sources: Remove all sources of ignition from the area.
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.
-
Cleanup:
-
For solid spills, carefully sweep or scoop up the material, avoiding dust generation.
-
For liquid spills, use an inert absorbent material to contain and collect the spill.
-
Place the collected material into a suitable, labeled container for hazardous waste disposal.
-
Waste Disposal Plan:
All waste containing 2-Methyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, including contaminated consumables and cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect all chemical waste in a designated, properly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, in accordance with local, state, and federal regulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
